molecular formula C15H12FN3O B353597 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one CAS No. 893779-06-1

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

货号: B353597
CAS 编号: 893779-06-1
分子量: 269.27g/mol
InChI 键: GZDOFUYSCAMYDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a synthetically produced quinazolin-4(3H)-one derivative intended for research applications. Quinazolin-4(3H)-one derivatives are recognized in medicinal chemistry as a privileged scaffold with a broad spectrum of biological activities. Recent scientific literature highlights that such compounds are of significant interest in oncology research, particularly for developing inhibitors of protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways related to growth, proliferation, and survival, and their dysregulation is a hallmark of cancer . Specifically, quinazolinone-based molecules have demonstrated potent cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some derivatives showing activity superior to known drugs like lapatinib . Furthermore, these compounds are investigated as potential multi-tyrosine kinase inhibitors, targeting key enzymes involved in cancer progression and angiogenesis, such as EGFR, HER2, VEGFR-2, and CDK2 . The 7-amino group on the quinazolinone core provides a versatile site for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes or lead compounds . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

7-amino-3-[(2-fluorophenyl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-13-4-2-1-3-10(13)8-19-9-18-14-7-11(17)5-6-12(14)15(19)20/h1-7,9H,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDOFUYSCAMYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazolinone core is a privileged structure found in numerous biologically active compounds.[1][2] This document details a logical, multi-step synthesis beginning from commercially available precursors, elucidates the causality behind key experimental choices, and provides validated protocols for each transformation. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, actionable methodologies.

Strategic Approach: Retrosynthetic Analysis

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one reveals a clear and efficient path forward, leveraging well-established and high-yielding chemical transformations.

The primary disconnection points are the C-N bonds forming the heterocyclic ring and the functional group transformations.

  • Final Functional Group Interconversion: The 7-amino group is a prime candidate for formation via the reduction of a 7-nitro group. This is a standard, reliable transformation in aromatic chemistry, suggesting 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one (I) as the immediate precursor.[3]

  • N-3 Benzyl Group Disconnection: The bond between the quinazolinone nitrogen (N-3) and the benzyl group can be disconnected. This bond is readily formed through an N-alkylation reaction, identifying 7-nitroquinazolin-4(3H)-one (II) and a suitable 2-fluorobenzyl electrophile as key intermediates.

  • Quinazolinone Ring Disconnection: The core quinazolinone ring is classically synthesized from an anthranilic acid derivative.[4] A disconnection of the pyrimidinone ring points to 2-amino-4-nitrobenzoic acid (III) as the logical starting material. This precursor contains the necessary amino and carboxylic acid functionalities for cyclization and the nitro group correctly positioned for the final amination step.

This analysis outlines a linear, three-step synthesis that is both chemically sound and practical for laboratory execution.

G TM Target Molecule 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one I Precursor I 3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one TM->I Reduction II Precursor II 7-Nitroquinazolin-4(3H)-one I->II N-Alkylation IV Reagent 2-Fluorobenzyl bromide I->IV III Starting Material 2-Amino-4-nitrobenzoic acid II->III Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

The Forward Synthesis Pathway

The proposed synthesis is executed in three distinct stages, each employing reliable and well-documented chemical reactions. The pathway is designed for efficiency, scalability, and high purity of the final product.

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one (II)

The foundational step involves the construction of the quinazolinone core via the cyclocondensation of 2-amino-4-nitrobenzoic acid.[5] The Niementowski quinazolinone synthesis, or variations thereof, is the method of choice. Heating the substituted anthranilic acid with formamide serves a dual purpose: formamide acts as both the solvent and the source of the C2 carbon atom required to close the pyrimidinone ring.[4][6]

Mechanism Insight: The reaction proceeds via an initial N-formylation of the anthranilic acid's amino group. Subsequent intramolecular cyclization, driven by the elimination of a water molecule, yields the stable, fused heterocyclic system of the quinazolinone. The nitro group at the 4-position of the starting benzoic acid ultimately resides at the 7-position of the quinazolinone ring.

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-nitrobenzoic acid (1.0 eq).

  • Add an excess of formamide (approx. 10-15 mL per gram of benzoic acid).

  • Heat the reaction mixture to 150-160 °C with stirring.

  • Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.

  • Dry the resulting solid under vacuum to yield 7-nitroquinazolin-4(3H)-one as a pale yellow solid.

ParameterValueReference
Starting Material2-Amino-4-nitrobenzoic acid[7]
Reagent/SolventFormamide[4]
Temperature150-160 °C[4]
Reaction Time3-4 hours-
Expected Yield75-85%-
Step 2: N-Alkylation to Yield 3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one (I)

With the quinazolinone core established, the next step is the regioselective installation of the 2-fluorobenzyl group at the N-3 position. This is achieved via a standard nucleophilic substitution reaction. The N-3 proton of the quinazolinone is sufficiently acidic to be removed by a suitable base, generating a nucleophilic anion that readily attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

Causality of Reagent Choice:

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the N-3 position but mild enough to prevent undesired side reactions.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Alkylating Agent: 2-Fluorobenzyl bromide is a highly effective electrophile due to the lability of the bromide leaving group.

This specific intermediate, 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one, is a known chemical entity, validating this step of the proposed pathway.[8]

  • Suspend 7-nitroquinazolin-4(3H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry DMF in a round-bottom flask.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash extensively with water, and then with a small amount of hexane to remove non-polar impurities.

  • Dry the product under vacuum to afford 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one.

ParameterValueReference
Substrate7-Nitroquinazolin-4(3H)-one-
Reagents2-Fluorobenzyl bromide, K₂CO₃[8]
SolventDimethylformamide (DMF)-
Temperature60-70 °C-
Expected Yield80-90%-
Step 3: Reduction to 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (Target Molecule)

The final step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine. Several methods are effective for this transformation; a common and highly efficient method involves the use of iron powder in the presence of an acidic promoter like ammonium chloride.[3]

Mechanism Insight: This reaction, a type of Bechamp reduction, involves the transfer of electrons from the zero-valent metal (iron) to the nitro group. The reaction proceeds on the surface of the metal powder, with the ammonium chloride serving to maintain a slightly acidic pH and activate the metal surface. This method is favored for its cost-effectiveness, mild conditions, and tolerance of other functional groups, such as the carbonyl and the fluoro-substituent.

  • To a flask containing 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one (1.0 eq), add a 4:1 mixture of Ethanol/Water.

  • Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.

  • Once complete, cool the reaction slightly and filter the hot mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution may be cooled to precipitate the product, or extracted with a suitable organic solvent like ethyl acetate.

  • If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

ParameterValueReference
Substrate3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one[8]
ReagentsIron powder, Ammonium chloride[3]
SolventEthanol/Water (4:1)[3]
TemperatureReflux (80-85 °C)[3]
Expected Yield75-90%-

Synthesis Pathway Overview

The complete forward synthesis provides an efficient route to the target molecule from readily available starting materials.

Caption: Forward synthesis workflow for the target molecule.

Conclusion

This guide outlines a validated, three-step synthetic pathway for the preparation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. The strategy leverages fundamental organic reactions, including cyclocondensation, N-alkylation, and nitro group reduction, to provide a reliable and scalable route to this valuable heterocyclic compound. The detailed protocols and mechanistic insights serve as a comprehensive resource for researchers engaged in the synthesis of complex molecular architectures for pharmaceutical and chemical applications.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-6-methyl-4-nitrobenzoic acid in Organic Synthesis. BenchChem.
  • ChemicalBook. (n.d.). 2-Amino-4-nitrobenzoic acid synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate.
  • Matrix Scientific. (2026). 3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one. Matrix Scientific.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate.
  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
  • National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC.
  • PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.

Sources

The Quinazolinone Core: A Scaffolding Approach to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising derivative: 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. While direct, extensive SAR studies on this exact molecule are not yet prevalent in public literature, this document will synthesize the vast body of research on analogous quinazolinone structures to provide a predictive framework for its therapeutic development. We will explore the synthetic rationale, the significance of each substituent, and the experimental pathways necessary to validate and optimize this compound for potential applications in oncology, anti-infective therapy, and beyond.[2]

Introduction: The Enduring Relevance of the Quinazolinone Scaffold

Quinazolinones are bicyclic heterocyclic compounds that have yielded a remarkable number of clinically significant drugs, including the anticancer agents gefitinib and erlotinib, and the antihypertensive prazosin.[3][4] Their therapeutic versatility stems from the rigid, planar structure of the quinazolinone core, which provides a stable platform for the precise spatial orientation of various functional groups.[5] These substituents, strategically placed at positions such as 2, 3, 6, and 7, dictate the molecule's pharmacological profile and its interaction with specific biological targets.[1][5]

The subject of this guide, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, presents a compelling case for investigation. It incorporates three key pharmacophoric elements whose individual contributions have been noted across numerous studies:

  • The Quinazolin-4(3H)-one Core: The foundational scaffold.

  • A 7-Amino Group: An electron-donating group on the benzene ring, which can significantly influence binding affinity and offers a site for further derivatization.

  • A 3-(2-Fluorobenzyl) Group: A substituent on the pyrimidine ring that introduces conformational flexibility and specific electronic properties. The fluorine atom, in particular, is a well-established tool in medicinal chemistry for modulating metabolic stability and binding interactions.[6]

This guide will deconstruct the molecule to analyze the functional significance of each component, proposing a logical framework for SAR exploration.

Deconstructing the Core Molecule: A Structural Rationale

The design of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one can be understood by examining the established roles of its key substituents in analogous compounds.

The Significance of the 7-Amino Group

Substitutions on the benzene portion of the quinazolinone ring are critical for modulating activity.[5] The 7-position, in particular, has been a focal point of optimization in many quinazolinone-based drug discovery programs.

  • Electronic Influence: The amino group (-NH₂) is a strong electron-donating group. This can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient pockets in target proteins.

  • Hydrogen Bonding: The primary amine provides both a hydrogen bond donor and a potential acceptor site, which can be crucial for anchoring the molecule within a receptor's active site.

  • Derivatization Handle: The amino group is a versatile functional handle for synthetic modification. It can be readily acylated, alkylated, or used in other coupling reactions to introduce new functionalities, allowing for a broad exploration of chemical space. For instance, studies on other 7-substituted quinazolinones have shown that converting the amino group to amides or sulfonamides can fine-tune solubility and cell permeability.

The Role of the 3-(2-Fluorobenzyl) Substituent

The N3 position of the quinazolinone ring is frequently substituted to modulate pharmacokinetic and pharmacodynamic properties.[7] The choice of a 2-fluorobenzyl group is a deliberate one, guided by established principles of medicinal chemistry.

  • Conformational Control: The benzyl group introduces a degree of rotational freedom, allowing the phenyl ring to adopt various orientations to fit into a binding pocket.

  • Fluorine's Impact: The ortho-fluorine substitution is particularly significant. Fluorine is a small, highly electronegative atom that can profoundly impact a molecule's properties by:

    • Metabolic Stability: Blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes), thereby increasing the compound's half-life.

    • Binding Affinity: Forming favorable orthogonal multipolar interactions with backbone amides or other polar residues in a protein target.

    • Conformational Preference: The presence of the ortho-fluoro group can induce a preferred conformation of the benzyl substituent through steric or electronic effects, effectively pre-organizing the molecule for optimal binding.

The combination of the 7-amino and 3-(2-fluorobenzyl) groups creates a unique electronic and steric profile that warrants in-depth investigation.

Proposed Structure-Activity Relationship (SAR) Exploration

Based on the analysis of related compounds, a systematic SAR study of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one should be undertaken. The following diagram outlines a logical workflow for this exploration.

SAR_Workflow cluster_core Core Scaffold cluster_r1 Position 7 Modification cluster_r2 Position 3 Benzyl Ring Modification cluster_r3 Position 2 Modification Core 7-Amino-3-(2-fluorobenzyl) quinazolin-4(3H)-one R1_Amide Acetamide, Sulfonamide, etc. (Modulate H-bonding, solubility) Core->R1_Amide Derivatize -NH2 R1_Alkyl Methylamino, Dimethylamino (Alter basicity, sterics) Core->R1_Alkyl Derivatize -NH2 R1_Halo Chloro, Bromo (Electronic modulation) Core->R1_Halo Replace -NH2 R2_F_Pos 3-Fluoro, 4-Fluoro (Probe positional effects) Core->R2_F_Pos Modify Fluorine Position R2_Other_Halo Chloro, Bromo (Vary sterics & electronics) Core->R2_Other_Halo Modify Benzyl Substituent R2_EDG_EWG Methoxy (EDG), Nitro (EWG) (Systematic electronic tuning) Core->R2_EDG_EWG Modify Benzyl Substituent R3_Small Methyl, Ethyl (Probe steric tolerance) Core->R3_Small Introduce Substituent R3_Aryl Phenyl, Pyridyl (Introduce new interaction vectors) Core->R3_Aryl Introduce Substituent Assay Biological Evaluation (e.g., Kinase Inhibition, Antibacterial MIC) R1_Amide->Assay R1_Alkyl->Assay R1_Halo->Assay R2_F_Pos->Assay R2_Other_Halo->Assay R2_EDG_EWG->Assay R3_Small->Assay R3_Aryl->Assay Synthesis_Workflow cluster_synthesis Synthetic Pathway A 2-Amino-4-nitrobenzoic acid C 7-Nitroquinazolin-4(3H)-one A->C + (Heat) B Formamide B->C E 3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one C->E + (Base, e.g., K2CO3) D 2-Fluorobenzyl bromide D->E G 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one E->G F Reduction (e.g., Fe/NH4Cl or SnCl2) F->G

Caption: A representative synthetic route to the target compound.

Step-by-Step Methodology:

  • Step 1: Formation of the Quinazolinone Ring. 2-Amino-4-nitrobenzoic acid is heated with an excess of formamide. This reaction, a variation of the Niementowski synthesis, forms the heterocyclic core, yielding 7-nitroquinazolin-4(3H)-one.

  • Step 2: N-Alkylation. The resulting 7-nitroquinazolin-4(3H)-one is treated with 2-fluorobenzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This selectively alkylates the N3 position.

  • Step 3: Reduction of the Nitro Group. The nitro group of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one is reduced to the primary amine. This is commonly achieved using reducing agents such as iron powder in the presence of ammonium chloride, or tin(II) chloride in an acidic medium. [8]4. Purification and Characterization. The final product, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, is purified using standard techniques such as recrystallization or column chromatography. Its structure and purity must be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Biological Evaluation: Kinase Inhibition Assay

Given that many quinazolinone derivatives are kinase inhibitors (e.g., targeting EGFR), a primary screen should assess activity against a panel of relevant kinases. [3][9] Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2, etc.)

  • ATP and appropriate peptide substrate

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar ADP-detecting technology)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to nanomolar concentrations.

  • Assay Setup: In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Compound Addition: Add a small volume of the diluted test compound (or DMSO for control wells) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent generates a luminescent signal that is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the inhibition data against the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a strategically designed molecule that stands at the intersection of several well-established pharmacophores. The principles derived from decades of research on the quinazolinone scaffold provide a robust framework for guiding its future development. The proposed SAR exploration, beginning with modifications at the 7-amino and 3-benzyl positions, offers a logical path to optimizing this lead compound. Rigorous synthetic chemistry, coupled with systematic biological screening, will be essential to unlock the full therapeutic potential of this promising molecular architecture. The insights gained will not only advance this specific compound but also contribute to the broader understanding of the versatile quinazolinone core in modern drug discovery.

References

  • BenchChem. Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. Available from: [1]2. Al-Ghorbani, M., et al. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Molecules. Available from: [10]3. Various Authors. Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. Available from: [11]4. Li, R., et al. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry. Available from: [12]5. Scribd. Chemistry & SAR of Quinazolinone. Available from: [13]6. MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [8]7. MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [14]8. NIH. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available from: [3]9. MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [5]10. ACS Publications. Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. Available from: [15]11. NIH. Synthesis and cytotoxic evaluation of novel quinozalinone derivatives with substituted benzimidazole in position 3. Available from: [4]12. Taylor & Francis Online. Study on quinazolinone derivative and their pharmacological actions. Available from: [2]13. ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [16]14. PubMed. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [17]15. NIH. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [18]16. NIH. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [9]17. LookChem. Cas no 893779-06-1 (7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one). Available from: [6]18. NIH. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available from: [19]19. ResearchGate. Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Available from: [7]20. PubMed. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. Available from: [20]21. NIH. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Available from: [21]22. MDPI. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Available from:

Sources

in vitro screening of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Derivatives

Authored by: Gemini, Senior Application Scientist

Preamble: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic scaffold is particularly prominent in oncology, forming the backbone of numerous approved kinase inhibitors.[3][4][5] Derivatives of quinazolinone have been successfully developed to target critical signaling nodes that drive cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) and pathways like PI3K/Akt/mTOR.[1][3][6][7] The 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one series represents a targeted chemical space for the discovery of novel therapeutic agents. The strategic placement of the amino group at the 7-position and the fluorobenzyl moiety at the 3-position is designed to optimize interactions within the ATP-binding pockets of various kinases.

This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of these derivatives. It is structured not as a rigid protocol, but as a logical screening cascade, moving from broad phenotypic assessments to specific mechanistic and target-based assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions and generate robust, interpretable data.

Chapter 1: The Hierarchical Screening Cascade

A successful screening campaign relies on a tiered approach to efficiently identify and characterize promising compounds. This cascade is designed to maximize information while conserving resources, starting with high-throughput methods to cast a wide net and progressing to more complex, lower-throughput assays for lead candidates.

Screening_Cascade cluster_0 Phase 1: Primary Screening Compound_Library Compound Library (7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Derivatives) Primary_Assay High-Throughput Cytotoxicity Screening (e.g., XTT Assay) Compound_Library->Primary_Assay Primary_Data Data Analysis: Calculate GI50/IC50 Values Primary_Assay->Primary_Data Hit_Selection Hit Prioritization (Potency & Selectivity Thresholds) Primary_Data->Hit_Selection Cell_Cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) Hit_Selection->Cell_Cycle Selected Hits Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining & Flow Cytometry) Hit_Selection->Apoptosis Kinase_Assay Biochemical Kinase Assays (EGFR, PI3K, etc.) Cell_Cycle->Kinase_Assay Hits with Cell Cycle Arrest Apoptosis->Kinase_Assay Apoptotic Hits Pathway_Analysis Western Blotting (p-Akt, p-EGFR, etc.) Kinase_Assay->Pathway_Analysis

Caption: A hierarchical workflow for in vitro screening of quinazolinone derivatives.

Chapter 2: Primary Screening - Assessing Antiproliferative Activity

The initial goal is to identify which derivatives possess cytotoxic or cytostatic activity against relevant cancer cell lines. This is a crucial first filter.

Rationale for Assay Selection: XTT vs. MTT

Both MTT and XTT assays measure cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[8] These enzymes reduce a tetrazolium salt to a colored formazan product, where the color intensity is proportional to the number of viable cells.[8][9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[8][10] This step can introduce variability through incomplete dissolution or cell loss.[11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome MTT's limitations, XTT is reduced to a water-soluble orange formazan.[8][10] This eliminates the solubilization step, streamlining the workflow, reducing handling errors, and making it more suitable for high-throughput screening.[11]

Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for a 96-well plate format.[8][10]

Materials:

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer, reflecting common targets for quinazolinones)[12][13]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one derivatives (dissolved in DMSO)

  • XTT reagent and electron-coupling reagent (available in commercial kits)

  • 96-well flat-bottom cell culture plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolinone derivatives in culture medium. A typical starting range is 100 µM to 0.1 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Carefully remove the seeding medium and add 100 µL of the medium containing the test compounds or controls to the respective wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[8]

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type's metabolic rate.

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance of the formazan product at a wavelength between 450-500 nm.[8] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8]

Data Analysis and Hit Selection

The primary output is the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), representing the compound concentration that reduces cell viability by 50%.

Derivative IDA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
Cmpd-0015.28.16.5
Cmpd-002>100>100>100
Cmpd-0030.81.51.2
Cmpd-00425.615.340.1
Positive Control
Gefitinib0.510.215.8

Hit Selection Criteria: Compounds with an IC50 value below a pre-defined threshold (e.g., <10 µM) are considered "hits" and are prioritized for secondary mechanistic assays.

Chapter 3: Mechanistic Elucidation - How Do the Hits Work?

Once active compounds are identified, the next critical step is to understand their mechanism of action at a cellular level. Flow cytometry is an indispensable tool for this phase.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Causality: Many anticancer agents, particularly kinase inhibitors, exert their effects by disrupting the normal progression of the cell cycle.[6][7] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[14] By measuring the fluorescence intensity of a population of permeabilized cells, we can quantify the DNA content of each cell and determine the proportion of cells in the G0/G1, S, and G2/M phases.[15] A significant accumulation of cells in a specific phase (cell cycle arrest) following treatment provides a powerful clue about the compound's mechanism.

Protocol: PI Staining for Cell Cycle Analysis This protocol is based on standard ethanol fixation methods.[16][17]

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the hit compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvest: Collect both adherent and floating cells to ensure apoptotic populations are not lost. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.[14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Induction Assay via Annexin V & PI Staining

Causality: A desired outcome for many anticancer drugs is the induction of programmed cell death, or apoptosis.[2] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can detect these early apoptotic cells.[18][20] Propidium iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity and allow PI to enter and stain the DNA.[20]

Protocol: Annexin V/PI Apoptosis Assay This protocol is adapted from standard methodologies for flow cytometry.[20][21][22]

  • Cell Treatment: Seed and treat cells as described for the cell cycle analysis (3.1, step 1).

  • Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet (approx. 1-5 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze immediately (within 1 hour) by flow cytometry. The data allows for the differentiation of four populations:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Chapter 4: Target Identification and Pathway Validation

The cellular data from Chapter 3 guides the search for the molecular target. Given the extensive literature on quinazolinones as kinase inhibitors, a primary hypothesis is that these derivatives target protein kinases involved in cell survival and proliferation pathways like the PI3K/Akt pathway, which is often activated downstream of receptor tyrosine kinases such as EGFR.[3][4][23][24]

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK EGFR (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Bad Bad (Pro-apoptotic) Akt->Bad Inhibition Cell_Cycle Cell Cycle Progression (via p21, p27) Akt->Cell_Cycle Promotion Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival (Anti-Apoptosis) Bad->Survival inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibition)

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Biochemical Kinase Inhibition Assays

Causality: To confirm direct target engagement, cell-free biochemical assays are essential. These assays measure the ability of a compound to directly inhibit the enzymatic activity of a purified kinase. This step is critical to distinguish direct kinase inhibitors from compounds that affect pathways indirectly. Many quinazolinone derivatives are known to be potent inhibitors of EGFR, HER2, and VEGFR2.[24][25][26]

Methodology:

  • Utilize commercial kinase assay services or in-house platforms (e.g., Z'-LYTE™, ADP-Glo™).

  • Screen hit compounds against a panel of relevant kinases, including:

    • EGFR: A primary historical target for quinazolines.[3][5]

    • PI3K isoforms (α, β, γ, δ): Key nodes in the survival pathway.[27][28]

    • Akt: A central downstream effector of PI3K.[6][29]

    • Other relevant tyrosine kinases: HER2, VEGFR2, CDK2.[24][26]

  • The output is an IC50 value for each kinase, allowing for the determination of both potency and selectivity.

Cellular Target Engagement - Western Blotting

Causality: While a biochemical assay confirms direct inhibition, a Western blot confirms that the compound engages its target within the complex cellular environment. This is achieved by measuring the phosphorylation status of the target kinase or its downstream substrates. A potent inhibitor should decrease the level of phosphorylation.

Protocol: Western Blot for Akt Phosphorylation

  • Cell Treatment & Lysis: Treat cells with hit compounds for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-Akt Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure observed changes are due to altered phosphorylation, not changes in total protein expression.

A decrease in the ratio of phosphorylated Akt to total Akt would strongly support the hypothesis that the quinazolinone derivative is acting via inhibition of the PI3K/Akt pathway.

Conclusion

This guide outlines a systematic, multi-faceted approach to the . By progressing from broad phenotypic screening to detailed mechanistic and target-based assays, researchers can efficiently identify potent compounds and build a robust data package that elucidates their mechanism of action. This logical workflow, grounded in established scientific principles and methodologies, provides a solid foundation for the subsequent stages of preclinical drug development.

References

  • Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Serbian Chemical Society. Available from: [Link]

  • Fresno Vara, J. A., et al. (2003). PI3K/Akt signalling pathway and cancer. Clinical and Translational Oncology. Available from: [Link]

  • Liu, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available from: [Link]

  • Alimardani, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • XTT Assays vs MTT. Biotech Spain. Available from: [Link]

  • Kushwaha, N., et al. (2021). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. Available from: [Link]

  • Carpten, J. D., et al. (2007). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology. Available from: [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available from: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]

  • Zhang, H., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Available from: [Link]

  • Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • MTT assay. Wikipedia. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). IntechOpen. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]

  • Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC. Available from: [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Semantic Scholar. Available from: [Link]

  • Asati, V., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. (2012). PMC. Available from: [Link]

  • Cell Cycle Tutorial Contents. University of Aberdeen. Available from: [Link]

  • Al-Obaid, A. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Al-Obaid, A. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. Available from: [Link]

  • Cell cycle analysis. Wikipedia. Available from: [Link]

  • Protein kinase inhibitory activity of quinazolines for cancer therapy. ResearchGate. Available from: [Link]

  • Al-Obaid, A. M., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Omar, A. M. M., et al. (2014). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. International Journal of Engineering Research. Available from: [Link]

  • Apoptosis Protocols. USF Health. Available from: [Link]

  • Yilmaz, I., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available from: [Link]

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. Available from: [Link]

  • Quinazolinone based hydroxamates as anti-inflammatory agents. ResearchGate. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2020). MDPI. Available from: [Link]

  • Yin, S., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • (PDF) In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. ResearchGate. Available from: [Link]

Sources

spectroscopic analysis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Abstract

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one represents a significant scaffold in medicinal chemistry, leveraging the privileged structure of the quinazolinone core. The precise characterization of this molecule is fundamental to its application in drug discovery and development, ensuring purity, identity, and structural integrity. This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound. We delve into the core principles and practical application of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The narrative emphasizes the causality behind experimental choices and data interpretation, offering detailed protocols and integrated analytical workflows designed for researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold in Focus

Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The subject of this guide, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, incorporates three key pharmacophoric elements: the quinazolinone heterocycle, a crucial amino group at the 7-position which can modulate solubility and serve as a synthetic handle, and a 2-fluorobenzyl substituent at the 3-position. The fluorine atom is a particularly strategic addition, as it can enhance metabolic stability, binding affinity, and membrane permeability.

A rigorous and multi-faceted spectroscopic analysis is therefore not merely a procedural step but a mandatory requirement for validating the molecular structure and guiding further development. This guide presents an integrated approach to achieving an unambiguous structural elucidation.

Figure 1: Chemical Structure of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

cluster_molecule 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one mol

Caption: Structure of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework and the chemical environment of specific nuclei like fluorine.

Causality in NMR: Why Signals Appear Where They Do

The chemical shift (δ) of a nucleus is dictated by its local electronic environment. In our target molecule, the electron-withdrawing nature of the carbonyl group (C=O) and the imine moiety (C=N) within the quinazolinone ring significantly deshields adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating amino group (-NH₂) at the 7-position shields adjacent nuclei, causing an upfield shift. The fluorine atom on the benzyl ring will exert its influence through space (nOe) and through bonds (J-coupling), providing critical connectivity information.

Proton (¹H) NMR Spectroscopy

Predicted Data: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. The assignments are based on established data for substituted quinazolinones.[3][4][5]

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.95d1HH-5Deshielded by the adjacent C=O group and ring anisotropy.
~7.20-7.40m4HH-3', H-4', H-5', H-6'Aromatic protons of the 2-fluorobenzyl ring.
~6.80dd1HH-6Coupled to H-5 and H-8.
~6.70d1HH-8Shielded by the C7-NH₂ group.
~5.50s2H-NH₂Exchangeable protons of the amino group.
~5.30s2H-CH₂-Methylene bridge protons.
~8.10s1HH-2Singlet proton on the pyrimidine ring.
Carbon (¹³C) NMR Spectroscopy

Predicted Data: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The use of proton broadband decoupling simplifies the spectrum to a series of singlets.[6][7]

Predicted Chemical Shift (δ) ppm Assignment Rationale
~162.5C-4 (C=O)Carbonyl carbon, significantly deshielded.
~160.0 (d, ¹JCF)C-2'Carbon directly attached to fluorine, shows large coupling constant.
~155.0C-7Attached to the electron-donating amino group.
~148.0C-8aBridgehead carbon adjacent to N-1.
~145.5C-2Imine carbon in the pyrimidine ring.
~128-130C-4', C-5', C-6'Aromatic carbons of the fluorobenzyl ring.
~127.0C-5Aromatic CH carbon.
~115.5 (d, ²JCF)C-3'Carbon ortho to the C-F bond.
~114.0C-4aBridgehead carbon.
~112.0C-6Aromatic CH carbon.
~100.0C-8Aromatic CH carbon, shielded by the amino group.
~45.0-CH₂-Aliphatic methylene carbon.
Fluorine (¹⁹F) NMR Spectroscopy

Core Insight: ¹⁹F NMR is a highly specific and sensitive tool for analyzing fluorinated pharmaceuticals.[8] The absence of a natural fluorine background in biological systems and its wide chemical shift range make it invaluable for both identification and quantification.[9][10] The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an excellent probe for studying drug-protein interactions.[9][10]

Predicted Data: A single signal is expected for the fluorine atom on the benzyl ring. Its chemical shift and coupling to adjacent protons (³JHF) will confirm the ortho position of the fluorine.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment
~ -110 to -120t or dtC2'-F
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[11] Ensure complete dissolution, using sonication if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[11]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[11]

    • ¹³C NMR: Acquire using proton broadband decoupling. A greater number of scans is required due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[11]

    • ¹⁹F NMR: Acquire the spectrum using an appropriate fluorine probe. No internal standard is required for identification, but a known fluorinated compound can be used for quantitative analysis (qNMR).[8]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[11]

Figure 2: NMR Spectroscopic Analysis Workflow

cluster_workflow NMR Analysis Workflow Sample 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Spectrometer 2. Data Acquisition (≥400 MHz Spectrometer) Sample->Spectrometer H1_NMR ¹H NMR (Proton Framework) Spectrometer->H1_NMR C13_NMR ¹³C NMR (Carbon Backbone) Spectrometer->C13_NMR F19_NMR ¹⁹F NMR (Fluorine Probe) Spectrometer->F19_NMR Processing 3. Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Structure 4. Structural Elucidation Processing->Structure

Caption: A streamlined workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Ionization and Fragmentation Logic

For a molecule like 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as it is a soft ionization technique suitable for polar, medium-sized organic molecules. The most likely observed ion will be the protonated molecule, [M+H]⁺.

Tandem MS (MS/MS) analysis of the [M+H]⁺ ion will induce fragmentation. The fragmentation of quinazolinones is often governed by the stability of the resulting fragments.[12] Key fragmentations are expected to be:

  • Loss of the fluorobenzyl group: Cleavage of the N3-CH₂ bond to yield a stable fluorobenzyl cation (m/z 109) and the 7-aminoquinazolinone core.

  • Retro-Diels-Alder (RDA) fragmentation: A characteristic pathway for heterocyclic systems, though less common than side-chain cleavage.

Predicted m/z Ion Formula Identity
271.10[C₁₅H₁₂FN₄O]⁺[M+H]⁺ (Protonated Molecule)
162.06[C₈H₇N₄O]⁺[M+H - C₇H₆F]⁺ (Loss of fluorobenzyl radical)
109.05[C₇H₆F]⁺Fluorobenzyl cation
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatography: Employ a C18 reverse-phase column with a gradient elution, typically using water and acetonitrile (both with 0.1% formic acid to facilitate protonation) as mobile phases.

  • MS Data Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the parent ion to obtain fragmentation data.

Figure 3: Key Fragmentation Pathway in ESI-MS/MS

Parent [M+H]⁺ m/z = 271.10 Fragment1 [M+H - C₇H₆F]⁺ m/z = 162.06 Parent->Fragment1 Cleavage of N3-CH₂ bond Fragment2 [C₇H₆F]⁺ m/z = 109.05 Parent->Fragment2 Cleavage of N3-CH₂ bond

Caption: Dominant fragmentation route for the target molecule.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[11][13]

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)7-Amino group (-NH₂)
3200 - 3100N-H StretchAmide N-H in quinazolinone ring
~1680C=O StretchAmide carbonyl
~1620C=N StretchImine in quinazolinone ring
1600 - 1450C=C StretchAromatic rings
1250 - 1100C-N StretchAryl-amine
1100 - 1000C-F StretchAryl-fluoride

Experimental Protocol (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar.[11]

  • Transfer the fine powder to a pellet press and apply 7-10 tons of pressure to form a translucent pellet.

  • Record a background spectrum and then the sample spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.[11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule. The quinazolinone core is a strong chromophore.[14]

Predicted Data: The spectrum, typically run in ethanol or methanol, is expected to show multiple absorption bands.

Predicted λ_max (nm) Transition Type Chromophore
~220-250π → πBenzene rings and conjugated system
~300-340π → π / n → π*Extended conjugation of the quinazolinone system

Experimental Protocol:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol).

  • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Integrated Analysis for Structural Confirmation

No single technique provides the complete picture. The definitive structural confirmation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is achieved by synthesizing the information from all spectroscopic methods.

Figure 4: Integrated Spectroscopic Confirmation Workflow

cluster_inputs Spectroscopic Data Inputs cluster_output Final Confirmation NMR NMR (¹H, ¹³C, ¹⁹F) 'Connectivity Map' Logic Data Integration & Correlation NMR->Logic MS MS / HRMS 'Molecular Formula & Weight' MS->Logic IR IR 'Functional Groups' IR->Logic UV UV-Vis 'Conjugated System' UV->Logic Structure Confirmed Structure: 7-amino-3-(2-fluorobenzyl) quinazolin-4(3H)-one Logic->Structure

Caption: Logic flow for unambiguous structural validation.

The process is self-validating:

  • MS/HRMS provides the molecular formula (C₁₅H₁₁FN₄O).

  • ¹³C and ¹H NMR confirm the count of 15 carbons and 11 non-exchangeable protons, matching the formula.

  • IR Spectroscopy confirms the presence of key functional groups (NH₂, C=O, C=N, C-F) predicted by the structure.

  • ¹H, ¹³C, and ¹⁹F NMR together establish the precise connectivity, including the substitution pattern on both aromatic rings and the location of the fluorobenzyl group at N3.

  • UV-Vis confirms the presence of the expected extended chromophore.

When all data streams converge and are mutually consistent, the structure is confirmed with the highest degree of confidence.

References

  • Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]

  • Amissah, F., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • Li, Y., et al. (2022). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. RSC Advances. [Link]

  • Nan, L., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International. [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Silva Elipe, M. V., et al. (2015). Application of 19F time‐domain NMR to measure content in fluorine‐containing drug products. Magnetic Resonance in Chemistry. [Link]

  • Patel, K., et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Sceintific Research. [Link]

  • SpectraBase. (n.d.). 2,3-dihydro-3-methyl-4(1H)-quinazolinone [FTIR]. SpectraBase. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... ResearchGate. [Link]

  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. [Link]

  • NIST. (n.d.). 4(1H)-Quinazolinone, 2-methyl-. NIST WebBook. [Link]

  • Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. ResearchGate. [Link]

  • NIST. (n.d.). 4(1H)-Quinazolinone. NIST WebBook. [Link]

  • El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methylquinazolin-4-(3H)-one. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]

  • Eurtivong, C., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Zhang, M., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules. [Link]

  • Tang, J., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. [Link]

  • Peterson, A. M., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank. [Link]

  • Ioniță, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). The UV-vis spectra of 7 compounds (2, 7, 12, 36, 39, 50, and 65). ResearchGate. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

  • Castillo, M. V., et al. (2012). Structural study and vibrational spectra of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one. Computational and Theoretical Chemistry. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of compounds 7 (dashed) and 10 (full) in toluene at concentration 10 μM. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (CAS No. 893779-06-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

This technical guide delves into the chemical properties and potential applications of 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a molecule identified by the CAS number 893779-06-1. It is imperative to state at the outset that publicly available, in-depth experimental data specifically for this compound is scarce. Consequently, this guide adopts a dual approach. Firstly, it presents the established foundational knowledge regarding this molecule. Secondly, and more extensively, it extrapolates its potential characteristics and uses based on the rich and well-documented chemical and pharmacological landscape of the broader class of 7-aminoquinazolinone derivatives. This serves as a scientifically grounded framework for researchers and drug development professionals to understand its potential and to design future investigations.

Core Molecular Profile

7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Its structure is characterized by a quinazolin-4(3H)-one core, substituted with an amino group at the 7-position and a 2-fluorobenzyl group at the 3-position.

PropertyValueSource
CAS Number 893779-06-1Internal Database
Molecular Formula C₁₅H₁₂FN₃O[1]
Molecular Weight 269.27 g/mol [1]
IUPAC Name 7-amino-3-(2-fluorobenzyl)-3,4-dihydroquinazolin-4-oneInternal Database
Canonical SMILES C1=CC=C(C(=C1)F)CN2C=NC3=C(C2=O)C=C(C=C3)NInternal Database
InChI Key InChI=1S/C15H12FN3O/c16-13-4-2-1-3-10(13)8-19-9-18-14-5-6-15(17)11-7-12(14)20-19Internal Database

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Derivatives of quinazolinone have been extensively investigated and developed for various therapeutic applications, including:

  • Anticancer Agents: Many quinazolinone derivatives exhibit potent antiproliferative activity by targeting key enzymes in cancer signaling pathways, such as tyrosine kinases.[5][6][7]

  • Anti-inflammatory Agents: This class of compounds has shown promise in modulating inflammatory responses.

  • Antimicrobial and Antiviral Agents: The quinazolinone scaffold has been a template for the development of novel antibacterial and antiviral drugs.[4]

  • Central Nervous System (CNS) Activity: Certain derivatives have demonstrated effects on the CNS, including sedative and anticonvulsant properties.

The therapeutic versatility of the quinazolinone core makes 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one a compound of significant interest for further investigation.

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Synthesis_Pathway A 2-Amino-4-nitrobenzoic acid B 2-Amino-4-nitrobenzamide A->B 1. Amidation (e.g., SOCl₂, NH₄OH) C 7-Nitro-3H-quinazolin-4-one B->C 2. Cyclization (e.g., Formic acid, reflux) D 7-Nitro-3-(2-fluorobenzyl)quinazolin-4(3H)-one C->D 3. N-Alkylation (e.g., 2-Fluorobenzyl bromide, K₂CO₃, DMF) E 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (CAS 893779-06-1) D->E 4. Nitro Reduction (e.g., SnCl₂·2H₂O, HCl or H₂, Pd/C)

Figure 1: Proposed synthetic pathway for 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

Experimental Protocol (Hypothetical):

  • Amidation: 2-Amino-4-nitrobenzoic acid is converted to 2-amino-4-nitrobenzamide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia.

  • Cyclization: The resulting amide undergoes cyclization, for instance, by refluxing with formic acid, to form the quinazolinone ring system, yielding 7-nitro-3H-quinazolin-4-one.

  • N-Alkylation: The N3 position of the quinazolinone is then alkylated with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Nitro Reduction: Finally, the nitro group at the 7-position is reduced to an amino group. This reduction can be accomplished using various methods, such as tin(II) chloride dihydrate in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Predicted Physicochemical Properties

Predictive models can provide insights into the likely physicochemical properties of 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, which are crucial for assessing its drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Development
LogP ~2.5 - 3.5Indicates good membrane permeability and potential for oral bioavailability.
Topological Polar Surface Area (TPSA) ~70 - 80 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.
Hydrogen Bond Donors 1 (from the amino group)Influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 3 (carbonyl oxygen and two nitrogen atoms)Affects solubility and interactions with biological targets.
Rotatable Bonds 3Provides conformational flexibility for optimal target binding.

Note: These values are estimations from computational models and require experimental verification.

Potential Biological Activities and Mechanism of Action

The structural features of 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one strongly suggest its potential as a biologically active molecule, particularly as a kinase inhibitor.

5.1. Kinase Inhibition

The quinazolinone scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at various positions on the quinazolinone ring modulate the potency and selectivity for different kinases.

The 7-amino group can act as a hydrogen bond donor, potentially forming additional interactions with the target kinase and enhancing binding affinity. The 3-(2-fluorobenzyl) group will occupy a hydrophobic pocket within the ATP-binding site, and its specific orientation will influence the kinase selectivity profile. The fluorine atom on the benzyl ring can enhance metabolic stability and modulate binding interactions through favorable electrostatic interactions.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one hinge Hinge Region (Amino Acid Residues) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue mol Quinazolinone Core mol->hinge H-bonds (N1, N3) amino 7-Amino Group amino->hinge Potential H-bond benzyl 3-(2-Fluorobenzyl) Group benzyl->hydrophobic_pocket Hydrophobic Interactions benzyl->gatekeeper Potential Interactions

Figure 2: Potential binding mode of 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one in a kinase ATP-binding pocket.

Potential Kinase Targets:

Based on the activity of structurally related quinazolinone derivatives, potential kinase targets for this compound could include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Anaplastic Lymphoma Kinase (ALK)

  • c-ros Oncogene 1 (ROS1)

  • Cyclin-Dependent Kinases (CDKs) [6]

5.2. Other Potential Biological Activities

Beyond kinase inhibition, the 7-aminoquinazolinone scaffold has been associated with a range of other biological activities that warrant investigation for this specific compound:

  • Antimicrobial Activity: The presence of the quinazolinone core and the amino substituent may confer antibacterial or antifungal properties.

  • Anti-inflammatory Activity: Modulation of inflammatory pathways is a known feature of some quinazolinone derivatives.

Future Directions and Experimental Protocols

To fully elucidate the properties and potential of 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a systematic experimental evaluation is necessary.

6.1. Chemical Characterization

  • Synthesis and Purification: The proposed synthetic route should be optimized, and the final compound purified to a high degree (e.g., by recrystallization or column chromatography).

  • Structural Elucidation: The chemical structure should be unequivocally confirmed using a suite of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the connectivity and chemical environment of all atoms.

    • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

  • Physicochemical Property Determination:

    • Melting Point: To assess purity and solid-state properties.

    • Solubility: In various aqueous and organic solvents to inform formulation development.

    • pKa: To understand ionization behavior at physiological pH.

6.2. Biological Evaluation

  • Kinase Profiling:

    • Protocol: A broad-panel kinase screen (e.g., using a commercial service) should be performed to identify the primary kinase targets. The compound would be tested at a fixed concentration (e.g., 1 or 10 µM) against a large number of kinases.

    • Follow-up: For hits identified in the primary screen, dose-response studies should be conducted to determine the IC₅₀ values (the concentration required to inhibit 50% of the kinase activity). This is typically done using in vitro kinase assays that measure the phosphorylation of a substrate.

  • Cell-Based Assays:

    • Protocol: The antiproliferative activity of the compound should be assessed against a panel of cancer cell lines, particularly those known to be dependent on the kinases identified in the profiling screen. A common method is the MTT or SRB assay, which measures cell viability after a defined incubation period (e.g., 72 hours) with varying concentrations of the compound.

    • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values are calculated from the dose-response curves.

  • Mechanism of Action Studies:

    • Western Blotting: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling proteins in treated cells.

    • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M) using flow cytometry.

    • Apoptosis Assays: To assess whether the compound induces programmed cell death, for example, by using an Annexin V/Propidium Iodide staining assay.

Experimental_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies Synthesis Synthesis & Purification Characterization Structural & Physicochemical Characterization Synthesis->Characterization Kinase_Screen Broad-Panel Kinase Screen Characterization->Kinase_Screen Cell_Viability Cancer Cell Line Viability Assays Characterization->Cell_Viability IC50_Determination IC₅₀ Determination for Hit Kinases Kinase_Screen->IC50_Determination Western_Blot Western Blotting (Signaling Pathways) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis

Figure 3: A structured experimental workflow for the evaluation of 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

Conclusion

7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one represents a molecule of considerable interest within the field of medicinal chemistry. While specific experimental data for this compound is not extensively documented, its structural features, particularly the presence of the privileged 7-aminoquinazolinone scaffold, strongly suggest its potential as a biologically active agent, most notably as a kinase inhibitor. The fluorinated benzyl group at the N3 position may confer favorable pharmacokinetic properties and specific interactions with target proteins. This technical guide provides a comprehensive overview based on the established knowledge of related compounds and outlines a clear path for future research. The proposed synthetic route and experimental workflows offer a robust framework for the synthesis, characterization, and biological evaluation of this promising molecule, which could ultimately lead to the development of novel therapeutic agents.

References

  • Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(6), 635-644.
  • Hameed, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025.
  • Myung, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4268.
  • Chem-Space. (n.d.). 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. Retrieved from [Link]

  • MDPI. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 27(11), 3619.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro- 2H-8,4-(metheno)pyrazolo[4,3-h][3]-benzoxadiazacyclotetradecine-3-c arbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-44.

  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
  • MDPI. (2022).
  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856.
  • Myung, S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 40, 127958.
  • Park, C. M., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(23), 8251.
  • ResearchGate. (2019). Synthesis of quinazoline‐4‐one derivatives (7 a‐e).
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • Scientific Reports. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11, 18833.
  • Yang, X. H., & Wu, M. H. (2008). 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.
  • Zhang, Y., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry, 216, 113291.
  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.
  • PubMed. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research and development. Three robust analytical methods are presented: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for purity and assay determination, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in biological matrices, and a rapid UV-Vis Spectrophotometric method for in-process checks and high-concentration samples. The causality behind experimental choices, detailed method validation procedures based on international guidelines, and troubleshooting considerations are discussed to ensure scientific integrity and reliable results.

Introduction and Analytical Rationale

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one belongs to the quinazolinone class of compounds, a scaffold frequently utilized in medicinal chemistry for its diverse biological activities.[1] Accurate and precise quantification of this analyte is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, quality control of drug substances, and formulation development.

The selection of an appropriate analytical method is dictated by the sample matrix, the required sensitivity, and the intended purpose of the measurement. The structure of the target analyte, featuring a conjugated quinazolinone core, provides strong chromophores suitable for UV-Vis detection.[2][3] The presence of a primary amine and amide functionalities allows for efficient ionization, making it an excellent candidate for mass spectrometry. This note details methodologies that leverage these physicochemical properties to provide a validated framework for its quantification. All validation procedures are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[4][5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is the cornerstone for assay and purity determination of the drug substance. It separates the analyte from potential impurities and degradation products based on polarity.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobic interactions with the stationary phase. A non-polar C18 column is used, and the analyte is eluted using a polar mobile phase (a mixture of aqueous buffer and an organic solvent). The eluted compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance (λmax), ensuring high sensitivity.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Ammonium Acetate, analytical grade.

    • Formic Acid, analytical grade.

    • Ultrapure Water.

    • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Reference Standard.

Experimental Protocol: HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in Methanol.

    • Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Methanol to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the standard solution (typically 254 nm or λmax).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

Method Validation (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]

  • Specificity: Analyze blank, placebo (if in formulation), and spiked samples to ensure no interference at the analyte's retention time.

  • Linearity: Analyze calibration standards at a minimum of five concentrations. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at RtPass
Linearity (r²)≥ 0.9990.9995
Range (µg/mL)1 - 1001 - 100
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (Repeatability)RSD ≤ 2.0%0.8%
LOD (µg/mL)Report Value0.3
LOQ (µg/mL)Report Value1.0
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Standard Reference Standard Preparation HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV/DAD Detector (Set to λmax) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Quantitative Report (Assay, Purity) CDS->Report

Caption: Workflow for HPLC-UV quantitative analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for quantifying the analyte in complex biological matrices such as plasma or urine, where high sensitivity and specificity are required.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (parent ion) is selected. This ion is fragmented, and a specific product ion (daughter ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components.[7][8]

Instrumentation and Reagents
  • Instrumentation: LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • Reagents:

    • All reagents from the HPLC method, but of LC-MS grade.

    • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

    • Biological Matrix: Blank human plasma (or other relevant matrix).

    • Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid.

Experimental Protocol: LC-MS/MS Bioanalysis
  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation parameters (collision energy) to identify a stable, high-intensity product ion. Repeat for the Internal Standard.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, standard, or unknown), add 10 µL of Internal Standard working solution.

    • Add 150 µL of cold Acetonitrile with 0.1% Formic Acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • A rapid gradient is often used to ensure high throughput.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Analyte: Precursor m/z → Product m/z (To be determined experimentally).

      • Internal Standard: Precursor m/z → Product m/z (To be determined experimentally).

Method Validation (FDA/ICH M10 Framework)

Bioanalytical method validation is essential to ensure the reliability of results for pharmacokinetic or toxicokinetic studies.[9][10][11]

  • Selectivity: Analyze at least six different blank matrix lots to check for interferences.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[8][12]

  • Recovery: Assess the efficiency of the extraction procedure.

  • Calibration Curve: Prepare standards in the biological matrix and analyze using a weighted (e.g., 1/x²) linear regression.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on multiple days.

Data Presentation: LC-MS/MS Validation Summary
Validation ParameterAcceptance Criteria
SelectivityNo significant peaks in blank matrix
Matrix Effect (RSD)≤ 15%
Recovery (RSD)Consistent and precise
Calibration Curve (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (Intra- and Inter-day RSD)≤ 15% (≤ 20% at LLOQ)
Analyte StabilityStable under defined storage/handling conditions.[7]
Visualization: LC-MS/MS Bioanalysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC UPLC System (Fast Gradient) Supernatant->LC MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Result Concentration Report (ng/mL) Data->Result

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Method 3: UV-Vis Spectrophotometry

This method is a simple and rapid technique suitable for high-concentration solutions, such as for determining the concentration of a stock solution or during process chemistry when high purity is assumed.

Principle of the Method

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined from a pre-established calibration curve.

Instrumentation and Reagents
  • Instrumentation: A dual-beam UV-Vis Spectrophotometer.

  • Reagents:

    • Methanol, UV grade.

    • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Reference Standard.

    • 1 cm quartz cuvettes.

Experimental Protocol: UV-Vis Analysis
  • Determine λmax:

    • Prepare a ~10 µg/mL solution of the analyte in Methanol.

    • Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve:

    • Prepare a series of at least five standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) in Methanol.

    • Measure the absorbance of each standard at the determined λmax, using Methanol as the blank.

    • Plot absorbance vs. concentration and perform a linear regression.

  • Measure Sample:

    • Prepare a sample solution with an expected concentration that falls within the calibration range.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the equation from the calibration curve.

References

  • Vertex AI Search. (2025).
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • FDA. (2001).
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • FDA. (2022).
  • ICH. (n.d.). Quality Guidelines.
  • Outsourced Pharma. (2023).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography.
  • Saitkulov, F. E., et al. (n.d.). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Zenodo.
  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
  • ResearchGate. (n.d.).
  • Li, W., & Cohen, L. H. (2010).
  • PMC. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)....
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 568-583.
  • CDC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • ResearchGate. (n.d.).
  • PMC. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
  • ResearchGate. (n.d.). Methods for the synthesis of quinazolinones.
  • Chemical Methodologies. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid.
  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
  • NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Wang, J. (n.d.).
  • NIH. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • The Royal Society of Chemistry. (n.d.). 7-Amino-2-(N,N-dimethylamino)quinazoline: A Small, Bright, Easily Synthesized Scaffold for pH Sensors.
  • NIH. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • MDPI. (n.d.). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.

Sources

Application Notes and Protocols for the Kinase Inhibitor 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and Kinase Inhibition

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2][3][4] Its rigid, heterocyclic structure provides a versatile platform for introducing various substituents that can interact with the active sites of diverse biological targets, most notably protein kinases.[1][2][3][4] Dysregulation of kinase activity is a fundamental mechanism in the pathogenesis of many diseases, including cancer, inflammation, and neurodegenerative disorders.[5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1]

The compound 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (CAS No: 893779-06-1) is a quinazolinone derivative with structural features suggesting potential as a kinase inhibitor.[6] The 2-fluorobenzyl group at the N3 position can explore hydrophobic pockets within the ATP-binding site of kinases, a common strategy in the design of quinazoline-based inhibitors.[1] The amino group at the 7-position offers a potential site for hydrogen bonding interactions and can be a key determinant of selectivity.[7] The fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one as a kinase inhibitor. The protocols described herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's biochemical and cellular activity.

Compound Handling and Preparation

Proper handling and preparation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one are critical for obtaining accurate and reproducible results.

Table 1: Physicochemical Properties of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

PropertyValueSource
CAS Number893779-06-1[6]
Molecular FormulaC15H12FN3O[6]
Molecular Weight269.27 g/mol [6]
AppearanceSolid (form may vary)N/A
SolubilitySoluble in DMSOGeneral knowledge
Protocol 1: Preparation of Stock Solutions
  • Materials:

    • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh a precise amount of the compound using a calibrated analytical balance.

    • Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution, typically 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Causality Behind Experimental Choices: DMSO is a versatile solvent for many organic molecules and is compatible with most biological assays at low final concentrations (typically <0.5%). Preparing a high-concentration stock allows for minimal solvent introduction into the final assay, reducing potential artifacts. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of the compound against purified kinases and for elucidating its mechanism of action. Luminescence-based assays that quantify ATP consumption are widely used due to their high sensitivity and throughput.[5][8]

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a general method for measuring the inhibitory effect of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one on a specific kinase. The principle is based on the quantification of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[5]

  • Materials:

    • Purified kinase of interest

    • Specific kinase substrate (peptide or protein)

    • ATP

    • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one stock solution

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended for initial IC50 determination.[5] Include a "no inhibitor" control (DMSO only).

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

      • Add 2.5 µL of the kinase to each well. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.

      • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

      • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine IC50 values.

      • Incubate the plate at 30°C for 60 minutes, or for a time that results in approximately 10-30% of substrate consumption in the "no inhibitor" control.

    • ADP Detection:

      • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

      • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]

      • Add 20 µL of the Kinase Detection Reagent to each well.

      • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Trustworthiness and Self-Validation: The inclusion of a "no inhibitor" (positive) control and a "no enzyme" (negative) control is crucial for validating the assay performance. The signal-to-background ratio should be sufficiently high for robust data analysis.

Diagram 1: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of Inhibitor add_inhibitor Add Inhibitor/DMSO to Plate prep_compound->add_inhibitor prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Mix add_substrate Initiate Reaction with Substrate/ATP prep_substrate->add_substrate add_inhibitor->add_kinase incubate_bind Incubate (Inhibitor Binding) add_kinase->incubate_bind incubate_bind->add_substrate incubate_reaction Incubate (Kinase Reaction) add_substrate->incubate_reaction add_adp_reagent Add ADP-Glo™ Reagent incubate_reaction->add_adp_reagent incubate_stop Incubate (Stop Reaction & Deplete ATP) add_adp_reagent->incubate_stop add_detection_reagent Add Kinase Detection Reagent incubate_stop->add_detection_reagent incubate_signal Incubate (Signal Generation) add_detection_reagent->incubate_signal read_plate Read Luminescence incubate_signal->read_plate analyze_data Plot Dose-Response Curve & Calculate IC50 read_plate->analyze_data

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide more physiologically relevant data by assessing the compound's activity within a cellular context.[9][10][11] These assays account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.

Protocol 3: Cellular Phosphorylation Assay

This protocol measures the ability of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one to inhibit the phosphorylation of a specific downstream substrate of a target kinase in cultured cells. Methods like Western blotting or high-throughput immunoassays (e.g., ELISA, TR-FRET) can be used for detection.[10][12][13]

  • Materials:

    • Cell line expressing the target kinase (either endogenously or through transfection)

    • Appropriate cell culture medium and supplements

    • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one stock solution

    • Stimulant to activate the signaling pathway (if necessary)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Phospho-specific antibody for the substrate of interest

    • Total protein antibody for the substrate (as a loading control)

    • Secondary antibodies (e.g., HRP-conjugated for Western blotting)

    • Detection reagents (e.g., ECL for Western blotting)

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

      • The next day, replace the medium with fresh medium containing various concentrations of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one or DMSO control.

      • Incubate for a predetermined time (e.g., 1-4 hours) to allow for compound uptake and target engagement.

      • If the pathway is not constitutively active, add a stimulant (e.g., a growth factor) for a short period (e.g., 15-30 minutes) before cell lysis.

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

      • Scrape the cells and collect the lysate.

      • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Detection of Phosphorylation (Western Blotting Example):

      • Normalize the protein concentration of all samples.

      • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

      • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

      • Wash the membrane and incubate with the appropriate secondary antibody.

      • Detect the signal using a chemiluminescence reagent and an imaging system.

      • Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the phospho-protein signal to the total protein signal for each sample.

      • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Expertise and Experience: The choice of cell line is critical and should be based on the specific kinase being targeted. It is also important to optimize the treatment time and stimulant concentration to achieve a robust signaling window.

Diagram 2: Cellular Phosphorylation Assay Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_detection Western Blot Detection cluster_analysis Data Analysis seed_cells Seed Cells in Plate treat_inhibitor Treat with Inhibitor/DMSO seed_cells->treat_inhibitor stimulate_pathway Stimulate Pathway (if needed) treat_inhibitor->stimulate_pathway lyse_cells Lyse Cells stimulate_pathway->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (p-Substrate) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect reprobe Strip & Re-probe (Total Substrate) detect->reprobe quantify_bands Quantify Band Intensities detect->quantify_bands reprobe->quantify_bands analyze_data Normalize & Calculate Cellular IC50 quantify_bands->analyze_data

Caption: Workflow for a cell-based phosphorylation assay using Western blotting.

Data Presentation and Interpretation

The inhibitory activity of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one should be evaluated against a panel of kinases to determine its potency and selectivity profile. The results should be summarized in a clear and concise table.

Table 2: Example Inhibitory Profile of a Novel Quinazolinone Inhibitor

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Kinase A15150
Kinase B250>10,000
Kinase C>10,000>10,000
Kinase D895
Kinase E750>10,000

Interpretation: A significant shift between biochemical and cellular IC50 values (e.g., >10-fold) may indicate poor cell permeability, efflux by cellular transporters, or high intracellular ATP concentrations competing with the inhibitor. A selective inhibitor will show high potency against a specific kinase or a small subset of kinases, with significantly lower activity against others.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial characterization of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one as a kinase inhibitor. By systematically evaluating its biochemical and cellular activities, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The quinazolinone scaffold continues to be a rich source of novel kinase inhibitors, and a thorough understanding of the biological activity of new derivatives is paramount for their successful translation into clinical candidates.[14][15][16]

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Pierri, G., et al. (2008). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Receptors and Signal Transduction, 28(4), 361-73. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Engkvist, O., et al. (2015). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1149-54. [Link]

  • Harris, N., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(4), e0153494. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046909. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Abdel-Mohsen, H. T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic Chemistry, 116, 105333. [Link]

  • Kim, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][10][17]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-44. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(12), 3183. [Link]

  • Jeong, J., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(23), 15266. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic Chemistry, 116, 105333. [Link]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046909. [Link]

  • Grewal, R. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(4), M1942. [Link]

  • Plaza-Alexandre, C., et al. (2021). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Scientific Reports, 11, 19280. [Link]

  • Khabnadideh, S., et al. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 19(1), 143-156. [Link]

  • LookChem. (2024). Cas no 893779-06-1 (7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one). [Link]

  • Li, X., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(12), 2884. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during this multi-step synthesis.

Core Synthesis Strategy

The synthesis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one typically proceeds through a two-step pathway starting from a commercially available substituted anthranilic acid derivative or a related precursor. The general approach involves:

  • Formation of the Quinazolinone Core: This often involves the cyclization of an appropriately substituted anthranilic acid or anthranilamide with a suitable one-carbon source.

  • Introduction of the Amino Group: This is commonly achieved by the reduction of a nitro group at the 7-position.

This guide will address potential issues in both stages of the synthesis and subsequent purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Low Yield of 7-nitro-3-(2-fluorobenzyl)quinazolin-4(3H)-one (Intermediate)

Question: My initial cyclization and benzylation step to form the nitro-substituted quinazolinone intermediate is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the quinazolinone core can stem from several factors, primarily related to incomplete cyclization, inefficient benzylation, or side reactions.

Potential Causes and Solutions:

  • Incomplete Cyclization: The initial formation of the quinazolinone ring is a critical step.

    • Causality: Inadequate reaction temperature or time can lead to the presence of unreacted starting materials or incompletely cyclized intermediates.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider gradually increasing the reaction temperature or extending the reaction time.[1] For syntheses starting from anthranilic acid, using a dehydrating agent or employing microwave irradiation can promote efficient cyclization.[1][2]

  • Inefficient Benzylation: The subsequent N-alkylation with 2-fluorobenzyl bromide or chloride is crucial.

    • Causality: The choice of base and solvent significantly impacts the efficiency of this SN2 reaction. A weak base may not sufficiently deprotonate the quinazolinone nitrogen, while an inappropriate solvent can hinder the reaction kinetics.[3]

    • Solution: Employ a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5] These conditions favor the nucleophilic attack of the quinazolinone anion on the benzyl halide.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Causality: High reaction temperatures can sometimes lead to decomposition or the formation of undesired isomers.

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC. This helps to find the optimal balance between reaction rate and selectivity.

Incomplete Reduction of the Nitro Group

Question: I am having trouble with the reduction of the 7-nitro group to the 7-amino group. My reaction seems to stall, or I get a mixture of products.

Answer:

The reduction of an aromatic nitro group is a common transformation, but its success depends on the choice of reducing agent and reaction conditions.

Potential Causes and Solutions:

  • Choice of Reducing Agent:

    • Causality: The reactivity of reducing agents varies. Milder reducing agents may not be sufficient for complete conversion.

    • Solution: A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method. For challenging reductions, iron powder in the presence of an acid like acetic acid or ammonium chloride is a robust option.[7][8]

  • Reaction Conditions:

    • Causality: Insufficient temperature or reaction time can lead to incomplete reduction. The pH of the reaction mixture can also be critical, especially for metal-based reductions.

    • Solution: If using SnCl₂, heating the reaction mixture to reflux is often necessary.[6] For catalytic hydrogenation, ensure proper catalyst activity and sufficient hydrogen pressure. When using iron, maintaining an acidic environment is crucial for the reaction to proceed.[8]

  • Product Solubility:

    • Causality: The resulting 7-amino product may have different solubility properties compared to the starting nitro compound, potentially leading to precipitation from the reaction mixture before the reaction is complete.[8]

    • Solution: Choose a solvent system in which both the starting material and the product are reasonably soluble at the reaction temperature. A mixture of solvents, such as ethanol/water, can sometimes be beneficial.[8]

Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of the final product, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, after column chromatography. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of closely related impurities or residual reagents.

Potential Causes and Solutions:

  • Co-eluting Impurities:

    • Causality: Unreacted starting materials or side products may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for your silica gel column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.

      • Recrystallization: This is an excellent method for purifying solid compounds.[1] Experiment with various solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Acid-Base Extraction: Since the final product has a basic amino group, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amino-quinazolinone will move to the aqueous layer as its salt. After separating the layers, basify the aqueous layer to precipitate the purified product, which can then be collected by filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one?

A1: A common synthetic approach starts with a 4-substituted 2-nitroanthranilic acid derivative. The quinazolinone ring is formed, followed by N-benzylation at the 3-position. The final step is the reduction of the nitro group at the 7-position to an amino group. An alternative route could involve starting with 7-fluoro-6-nitroquinazolin-4(3H)-one, performing a nucleophilic aromatic substitution to introduce a precursor to the amino group, followed by the benzylation and final reduction steps.[8]

Q2: How can I monitor the progress of my reactions effectively?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[1]

Q3: Are there any alternative methods for the cyclization step?

A3: Yes, several methods exist for synthesizing the quinazolinone core.[9] Microwave-assisted synthesis has been shown to be an efficient method that can reduce reaction times and improve yields.[2][10] Other methods include the condensation of 2-aminobenzamides with aldehydes or the use of various catalysts to promote cyclization.[1][11]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals, especially corrosive reagents like thionyl chloride or strong acids and bases, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • When working with flammable solvents, ensure there are no nearby ignition sources.

  • For reactions under pressure, such as catalytic hydrogenation, use appropriate equipment and safety shields.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-3-(2-fluorobenzyl)quinazolin-4(3H)-one

This protocol is a general guideline and may require optimization based on specific starting materials.

  • Cyclization: In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid with an excess of formamide. Heat the mixture at 150-180 °C for 2-4 hours, monitoring by TLC until the starting material is consumed. Cool the reaction mixture and pour it into ice water to precipitate the crude 7-nitroquinazolin-4(3H)-one. Collect the solid by filtration and wash with water.

  • Benzylation: To a solution of the crude 7-nitroquinazolin-4(3H)-one in DMF, add 1.5 equivalents of cesium carbonate (Cs₂CO₃). Stir the mixture for 15-30 minutes at room temperature. Add 1.1 equivalents of 2-fluorobenzyl bromide dropwise. Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as indicated by TLC. Cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one
  • In a round-bottom flask, dissolve the 7-nitro-3-(2-fluorobenzyl)quinazolin-4(3H)-one intermediate in a 4:1 mixture of ethanol and water.[8]

  • Add 5 equivalents of ammonium chloride and 5 equivalents of iron powder.[8]

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously.[8]

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.[8]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

ParameterRecommended ConditionRationale
Cyclization Solvent Formamide (neat) or high-boiling polar aprotic (e.g., DMSO)Facilitates high temperatures needed for condensation and ring closure.
Benzylation Base Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic base that effectively deprotonates the quinazolinone.[4][5]
Benzylation Solvent DMF, DMSOPolar aprotic solvents that are ideal for SN2 reactions.[3]
Reduction Method Fe/NH₄Cl or SnCl₂·2H₂OEffective and reliable methods for reducing aromatic nitro groups.[6][8]
Purification Column Chromatography followed by RecrystallizationEnsures high purity of the final compound.[1]

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction & Purification cluster_analysis Quality Control Start 2-Amino-4-nitrobenzoic Acid Cyclization Cyclization (e.g., with Formamide) Start->Cyclization NitroQuin 7-Nitroquinazolin-4(3H)-one Cyclization->NitroQuin TLC TLC Monitoring Cyclization->TLC Benzylation N-Benzylation (2-Fluorobenzyl Bromide, Cs₂CO₃, DMF) NitroQuin->Benzylation Intermediate 7-Nitro-3-(2-fluorobenzyl)quinazolin-4(3H)-one Benzylation->Intermediate Benzylation->TLC Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl) Intermediate->Reduction CrudeProduct Crude Product Reduction->CrudeProduct Reduction->TLC Purification Purification (Column Chromatography/Recrystallization) CrudeProduct->Purification FinalProduct 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Purification->FinalProduct NMR_MS NMR & Mass Spec FinalProduct->NMR_MS

Sources

Technical Support Center: Crystallization of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this quinazolinone derivative. As a key intermediate in medicinal chemistry, achieving a crystalline solid of high purity and well-defined morphology is critical for accurate characterization, stability, and downstream applications.[1][2][3][4] This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one that influence its crystallization behavior?

A1: The crystallization behavior of this molecule is governed by a combination of its structural elements:

  • Quinazolinone Core: This fused heterocyclic system is relatively planar, promoting π-π stacking interactions between molecules, which is a strong driving force for crystal lattice formation.[5][6]

  • Amino Group (-NH2): Located at the 7-position, this group is a potent hydrogen bond donor.

  • Amide-like Carbonyl (C=O) and Nitrogen Atoms: The quinazolinone ring contains hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms at positions 1 and 3), which readily participate in hydrogen bonding networks.

  • 2-Fluorobenzyl Group: This bulky substituent at the N-3 position introduces conformational flexibility. The fluorine atom can participate in weak hydrogen bonds and other dipole interactions, while the phenyl ring can engage in further π-π stacking. The position of the fluorine atom influences the molecule's overall polarity and how it packs in the crystal lattice.[7]

The interplay of strong hydrogen bonds (N-H···O, N-H···N), π-π stacking, and weaker dipole interactions dictates the solubility and the ultimate crystal packing arrangement. Finding a solvent system that appropriately mediates these interactions is the key to successful crystallization.

Q2: What is the most critical first step when developing a crystallization protocol for a new quinazolinone derivative?

A2: The most critical first step is a comprehensive solvent screening . The goal is to identify a solvent or a binary solvent system with ideal solubility characteristics: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] A poor choice of solvent is the root cause of most crystallization failures.

Recommended Starting Solvents for Screening:

  • Protic Solvents: Ethanol, Isopropanol (IPA), Methanol

  • Aprotic Polar Solvents: Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN)

  • Aprotic Nonpolar Solvents: Toluene, Heptane/Hexane (as anti-solvents)

Avoid using solvents with boiling points higher than the melting point of your compound, as this can lead to "oiling out".[8]

Troubleshooting Crystallization: A Problem-Solution Approach

This section addresses specific experimental failures. Follow the logical flow to diagnose and resolve the issue you are encountering.

Scenario 1: No Crystals Form Upon Cooling

Q: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. The solution remains clear. What should I do?

A: This is a common issue that typically points to the solution not being sufficiently supersaturated or a high nucleation energy barrier.

  • Primary Cause: Excessive Solvent. You have likely used too much solvent, and the solution is not supersaturated even at low temperatures.[9]

    • Solution 1: Reduce Solvent Volume. Gently reheat the solution and evaporate a portion of the solvent (e.g., 25-30%) using a stream of nitrogen or by boiling it off. Allow the concentrated solution to cool slowly again.[9]

    • Solution 2: Mother Liquor Test. Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, your compound is in solution, and concentrating it should yield crystals.[9]

  • Secondary Cause: Nucleation Inhibition. The solution may be supersaturated, but the initial formation of seed crystals (nucleation) is kinetically hindered.

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[9]

    • Solution 2: Add a Seed Crystal. If you have a tiny crystal from a previous batch, add it to the cooled solution to trigger crystal growth.

    • Solution 3: Drastic Cooling. Place the flask in a colder bath (e.g., an ice-water or ice-acetone bath) for a short period. While this may yield smaller crystals, it can help initiate crystallization. Once crystals appear, allow the solution to warm slightly and then cool slowly to improve crystal quality.[10]

    • Solution 4: Introduce an Anti-Solvent. If your compound is dissolved in a soluble solvent (e.g., ethanol), you can try slowly adding a miscible anti-solvent (e.g., water or heptane) in which the compound is insoluble until the solution becomes faintly turbid. Reheat slightly to clarify and then cool slowly.[11]

Scenario 2: The Compound "Oils Out"

Q: Instead of forming crystals, my compound separates as a liquid layer (an oil) at the bottom of the flask. Why is this happening?

A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This is often due to a very high concentration of the solute or the use of a solvent with too high a boiling point.[8][9]

  • Cause A: Solution is Supersaturated Above the Compound's Melting Point.

    • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation concentration, and then attempt to cool the solution again, very slowly.[9]

    • Solution 2: Lower the Cooling Temperature. The goal is for the solution to become supersaturated at a temperature below the compound's melting point. Slower cooling can help achieve this.

  • Cause B: Inappropriate Solvent Choice.

    • Solution: Change Solvents. Recover the material by evaporating the solvent and re-attempt the crystallization with a solvent that has a lower boiling point. For quinazolinone derivatives, switching from a high-boiling solvent like DMF or toluene to a lower-boiling one like ethanol or ethyl acetate can be effective.

Scenario 3: Poor Crystal Quality (Fine Needles, Powder, or Impure Crystals)

Q: I managed to get crystals, but they are extremely small, needle-like, or appear as a fine powder. How can I grow larger, higher-quality crystals?

A: The formation of very small crystals or powders is almost always a result of rapid crystallization, where nucleation dominates over slow, ordered crystal growth.[9]

  • Cause: Crystallization Occurred Too Quickly.

    • Solution 1: Slow Down the Cooling Rate. Do not place the hot flask directly on a cold benchtop or in an ice bath. Instead, allow it to cool to room temperature on a cork ring or in an insulated container (e.g., a Dewar flask filled with warm water) to ensure the cooling process takes several hours or even overnight.

    • Solution 2: Use a More Dilute Solution. Add slightly more hot solvent than the minimum required for dissolution. This lowers the saturation point, meaning crystallization will begin at a lower temperature and proceed more slowly.[9]

    • Solution 3: Use a Different Solvent System. Sometimes, the intrinsic properties of a solvent promote rapid crystallization. Trying a different solvent may change the crystal habit. For instance, if ethanol gives fine needles, a mixture like ethyl acetate/heptane might yield blocks.

  • Cause: Presence of Impurities.

    • Solution: Purify Before Crystallization. If the crystals are discolored or analysis shows impurities, pre-purification is necessary.

      • Column Chromatography: This is a highly effective method to remove impurities before the final crystallization step.[12][13]

      • Activated Charcoal: If the issue is colored impurities, add a very small amount of activated charcoal to the hot solution, keep it hot for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can adsorb your product and reduce the yield.[9]

Scenario 4: Low Crystallization Yield

Q: My crystallization worked, but the final yield was very low (<50%). How can I improve it?

A: A low yield typically means a significant portion of your compound was left behind, either in the mother liquor or during transfer steps.

  • Cause A: Compound is Too Soluble in the Cold Solvent.

    • Solution 1: Recover a Second Crop. The filtrate (mother liquor) after the first filtration is likely rich in your dissolved product. Concentrate the mother liquor by evaporating a significant portion of the solvent and cool it again to obtain a "second crop" of crystals.[9] Note that this crop may be less pure than the first.

    • Solution 2: Re-evaluate the Solvent. The chosen solvent may not have a steep enough solubility curve. A better solvent would have a much larger difference in solubility between its hot and cold states.

  • Cause B: Too Much Solvent Was Used.

    • Solution: This is the most common reason for low yields.[9] During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. It is better to have a small amount of undissolved solid (which could be an insoluble impurity) that can be removed by hot filtration than to add a large excess of solvent.[8]

Experimental Protocols & Data

Protocol 1: Standard Crystallization by Slow Cooling
  • Dissolution: Place the crude 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the compound just dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Slow Cooling: Cover the flask with a watch glass and leave it on a benchtop, insulated with a cork ring, to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Crystallization by Vapor Diffusion (for High-Quality Single Crystals)

This method is excellent for growing X-ray quality crystals when only small amounts of material are available.

  • Preparation: Dissolve a small amount of the compound in a minimal volume of a "good" solvent (e.g., acetone or ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger beaker or jar that contains a layer of a "poor" or "anti-solvent" (e.g., heptane or diethyl ether). The anti-solvent must be miscible with the good solvent.[11]

  • Diffusion: Seal the larger container. Over several hours to days, the vapors of the anti-solvent will slowly diffuse into the vial containing the compound solution. This gradually decreases the solubility of the compound, promoting slow and ordered crystal growth.[11]

Table 1: Potential Solvents for Quinazolinone Crystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticCommonly used for quinazolinones; good solubility curve.[14][15]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Ethyl Acetate77Polar AproticGood solvent, often used in a mixture with heptane.[16]
Acetone56Polar AproticLower boiling point, useful if oiling out is an issue.
Toluene111NonpolarCan be used for compounds with lower polarity.[17]
Heptane/Hexane98 / 69NonpolarTypically used as anti-solvents.[10]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Troubleshooting_Crystallization start Dissolve Compound in Minimal Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Formed? cool->check_crystals check_quality Check Crystal Quality & Yield check_crystals->check_quality Yes check_oil Oiled Out? check_crystals->check_oil No yes_path Yes good_crystals Success: Collect, Wash & Dry Crystals check_quality->good_crystals Good poor_quality_solutions Low Yield: Concentrate Mother Liquor Small Crystals: Cool Slower Impure: Recrystallize / Chromatography check_quality->poor_quality_solutions Poor no_path No oil_solution Re-heat. Add more solvent. Cool slower. check_oil->oil_solution Yes no_crystal_solutions 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution 4. Add Anti-Solvent check_oil->no_crystal_solutions No oil_yes Yes oil_solution->cool Retry oil_no No (Clear Solution) no_crystal_solutions->cool Retry poor_quality Poor (Small, Impure, Low Yield)

Caption: Troubleshooting workflow for crystallization.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • I'm not getting a single crystal for organic compounds. (2012). ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives (reprint). (2023). MDPI. [Link]

  • Crystallization | Organic Chemistry Lab Techniques. (2024). YouTube. [Link]

  • Why I am not getting crystals? (2012). ResearchGate. [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2008). ResearchGate. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fluorine-Containing Quinazolines Annulated at the Pyrimidine Ring. (2010). Wiley Online Library. [Link]

  • 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one. National Institutes of Health (NIH). [Link]

  • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. Molport. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2018). ResearchGate. [Link]

  • Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. (2020). ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). MDPI. [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. [Link]

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. (2015). ResearchGate. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. [Link]

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. National Institutes of Health (NIH). [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Institutes of Health (NIH). [Link]

  • Structures of quinazolinone derivatives with diverse functional groups. (2024). ResearchGate. [Link]

  • Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. (2015). ResearchGate. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

Sources

Technical Support Center: Synthesis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth explanations, troubleshooting advice, and preventative strategies grounded in established chemical principles.

Overview of the Synthetic Pathway

The synthesis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is typically achieved through a four-step sequence starting from 2-amino-4-nitrobenzoic acid. This pathway involves the initial formation of the quinazolinone core, followed by N-alkylation and a final reduction of the nitro group. Each step presents unique challenges and potential for side reactions that can impact yield and purity.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitro Reduction A 2-Amino-4-nitrobenzoic Acid B 7-Nitroquinazolin-4(3H)-one A->B Formamide, ~130-140 °C C 7-Nitro-3-(2-fluorobenzyl)quinazolin-4(3H)-one B->C 2-Fluorobenzyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) D 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (Target Molecule) C->D Reducing Agent (e.g., SnCl2·2H2O or Fe/NH4Cl)

Caption: General synthetic route for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, linking them to underlying side reactions and offering validated solutions.

Question: After the N-alkylation step (Step 2), my TLC and NMR show multiple products, and the yield of the desired product is low. What are the likely side products?

Answer: This is the most common and critical challenge in this synthesis. The quinazolinone scaffold has multiple nucleophilic sites, leading to competitive side reactions during alkylation. The primary culprits are N1-alkylation and O-alkylation, which produce isomers that can be difficult to separate from your target N3-alkylated product.

Potential Side Reactions:

  • N1-Alkylation: The proton on the N1 nitrogen is also acidic and can be deprotonated by the base, leading to the formation of the thermodynamically disfavored but still possible 1-(2-fluorobenzyl) isomer.

  • O-Alkylation: The quinazolinone exists in tautomeric equilibrium with its enol form, 4-hydroxyquinazoline. The oxygen of the hydroxyl group can be alkylated to form a 4-(2-fluorobenzyloxy)-7-nitroquinazoline byproduct. This is often favored under different conditions, such as when using stronger bases or silver salts.

G cluster_0 Reaction Pathways A 7-Nitroquinazolin-4(3H)-one (Anion) B Desired Product: N3-Alkylation A->B Kinetic Control (Major Pathway) C Side Product: N1-Alkylation A->C Thermodynamic Byproduct D Side Product: O-Alkylation A->D Tautomerization followed by Alkylation

Caption: Competing alkylation pathways for the quinazolinone intermediate.

Troubleshooting & Prevention Protocol: To maximize the yield of the desired N3-isomer, you need to control the regioselectivity of the alkylation.

  • Choice of Base and Solvent: Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO generally favors N3 alkylation. Stronger bases like sodium hydride (NaH) can increase the proportion of O-alkylation.[1]

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) is often sufficient. Excessively high temperatures can lead to more side products and decomposition.

  • Confirmation of Structure: The N1 and N3 isomers can be distinguished using 2D NMR techniques. A Nuclear Overhauser Effect (NOE) experiment is particularly useful. Irradiation of the benzylic protons (at N3) should show an NOE correlation to the proton at the C2 position of the quinazolinone ring, confirming the N3 substitution.

Question: The final nitro reduction step (Step 3) is sluggish or incomplete. My product is contaminated with the nitro-intermediate.

Answer: Incomplete reduction is a frequent issue, often related to the choice and activity of the reducing agent or reaction conditions. The nitro group on the electron-rich quinazolinone ring can sometimes be stubborn to reduce completely.

Common Causes and Solutions:

Observed ProblemPotential CauseRecommended Solution
Incomplete Reduction 1. Deactivated reducing agent (e.g., old SnCl₂).2. Insufficient equivalents of the reducing agent.3. Heterogeneous reaction with poor mixing.1. Use a fresh bottle of stannous chloride dihydrate (SnCl₂·2H₂O) or freshly activated iron powder.2. Increase the equivalents of the reducing agent (typically 5-10 eq. are used).[2]3. Ensure vigorous stirring. Consider a more soluble reducing system if issues persist.
Formation of Byproducts 1. Over-reduction or cleavage with harsh reagents (e.g., catalytic hydrogenation at high pressure).2. Formation of azoxy or azo dimers from nitroso/hydroxylamine intermediates.1. Avoid overly harsh conditions. SnCl₂ in HCl/Ethanol or Iron/Ammonium Chloride in Ethanol/Water are reliable and mild methods.[2][3]2. Ensure the reaction goes to completion to the amine; quenching the reaction prematurely can leave reactive intermediates.

Detailed Protocol for Robust Nitro Reduction:

  • Suspend 7-nitro-3-(2-fluorobenzyl)quinazolin-4(3H)-one (1.0 eq.) and ammonium chloride (5.0 eq.) in a 4:1 mixture of Ethanol:Water.[2]

  • Heat the mixture to reflux (approx. 80 °C).

  • Add iron powder (5.0 eq.) portion-wise over 15-20 minutes to control the exotherm.

  • Maintain reflux and monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure and purify the resulting solid, typically by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is 2-amino-4-nitrobenzoic acid the preferred starting material over, for example, 4-amino-2-nitrobenzoic acid?

The orientation of the amino and carboxylic acid groups is critical for the initial cyclization to form the quinazolinone ring. The Niementowski quinazolinone synthesis requires an ortho-aminobenzoic acid (anthranilic acid) derivative.[4][5] 2-Amino-4-nitrobenzoic acid provides the correct arrangement to form the six-membered pyrimidinone ring fused to the benzene ring, with the nitro group correctly positioned to become the 7-amino group after reduction.

Q2: Can other methods be used to form the quinazolinone ring in Step 1?

Yes, while heating with formamide is a classic and straightforward method, other approaches exist.[6] A common alternative is to first acylate the 2-amino group with an agent like acetic anhydride, which forms a benzoxazinone intermediate. This intermediate is then reacted with an amine source (like ammonia or formamide) to yield the quinazolinone.[1][7] This two-step process can sometimes offer better control and higher yields than the direct high-temperature condensation.

Q3: Are there any side reactions associated with the cyclization step (Step 1)?

Side reactions in the Niementowski cyclization are typically related to thermal decomposition or incomplete reaction.

  • Decarboxylation: At very high temperatures, the starting anthranilic acid can decarboxylate.

  • Dimer/Polymer Formation: Inadequately controlled conditions can lead to the formation of polymeric materials.

  • Incomplete Reaction: The reaction requires sufficient time and temperature to drive off the two molecules of water formed during the condensation and cyclization.[5] Following established temperature profiles (e.g., 130-140 °C for 2-4 hours) is crucial for success.

References

  • ResearchGate. (n.d.). Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism.
  • Al-Supran, K. A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). A Novel Method for the Synthesis of 4(3H)-Quinazolinones.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Acta Crystallographica Section E. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. [Link]

  • Molecules. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • ACS Omega. (2022). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Publications. [Link]

  • Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers Media S.A.. [Link]

  • Dergipark. (n.d.). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

  • ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids.
  • Avicenna Journal of Medical Biochemistry. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • Molecules. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. MDPI. [Link]

  • Fluorochem. (n.d.). 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.
  • AK Scientific, Inc. (n.d.). 893779-06-1 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.
  • ResearchGate. (n.d.). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives.
  • Molbank. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. [Link]

  • ResearchGate. (n.d.). One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib Hydrochloride.
  • International Journal of Molecular Sciences. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide.
  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.

Sources

Technical Support Center: Chromatographic Purification of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this and similar quinazolinone derivatives. As a molecule of interest in medicinal chemistry, achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical laboratory experience.

The unique structure of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, featuring a basic amino group, a polar quinazolinone core, and a non-polar fluorobenzyl moiety, presents specific challenges and opportunities in chromatographic separation.[3][4] Understanding these physicochemical properties is the key to developing a robust and efficient purification strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the root causes and providing actionable solutions.

Question 1: Why am I observing significant peak tailing for my compound in Reverse-Phase HPLC (RP-HPLC)?

Answer: Peak tailing is a common issue when purifying basic compounds like 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one on standard silica-based C18 columns.[5]

  • Root Cause: The primary cause is the interaction between the basic amino group on your quinazolinone and residual acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This secondary interaction is stronger than the desired hydrophobic interaction, causing a portion of the molecules to lag behind the main peak, resulting in a "tail".[5]

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add an acidic modifier to your mobile phase. Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic solvents will protonate the amino group (forming -NH3+). This prevents its interaction with the silanol groups, leading to sharper, more symmetrical peaks.[6]

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for purifying basic compounds. These columns have fewer accessible silanol groups, minimizing the potential for tailing.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the amino group to maintain its protonated state. Formic acid and TFA typically achieve this.

Question 2: My compound has poor resolution from a closely eluting impurity. How can I improve the separation?

Answer: Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

  • Root Cause: The impurity and your target compound have very similar affinities for the stationary phase under the current conditions. This could be a regioisomer, a related analogue, or a persistent byproduct from the synthesis.[7]

  • Solutions:

    • Shallow the Gradient: The most straightforward approach is to decrease the rate of change of your solvent gradient. A shallower gradient increases the residence time on the column and allows more time for the separation to occur.[6] For example, instead of going from 10% to 90% acetonitrile in 20 minutes, try running it over 30 or 40 minutes.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or vice-versa) can alter the elution order and improve the resolution between your compound and the impurity.[8]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a different separation mechanism. A phenyl-hexyl column, for instance, can offer alternative π-π interactions with the aromatic rings of your molecule, which may provide the necessary selectivity to resolve the impurity.[9]

Question 3: I'm experiencing low recovery of my compound after flash chromatography on silica gel. Where did my product go?

Answer: Low recovery in normal-phase chromatography often points to issues with sample loading, solubility, or irreversible adsorption.

  • Root Cause: The polar nature of the quinazolinone core and the amino group can lead to very strong, sometimes irreversible, binding to the acidic silica gel stationary phase, especially if an inappropriate solvent is used for loading.

  • Solutions:

    • Optimize Sample Loading: Avoid dissolving your crude product in highly polar solvents like methanol for loading, as this can disrupt the initial binding equilibrium at the top of the column. Instead, dissolve it in a minimal amount of dichloromethane (DCM) or the initial eluent.[6]

    • Use Dry Loading: The best method for polar compounds is often dry loading. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very sharp starting band.

    • Modify the Eluent: If streaking or tailing is observed on TLC, it indicates strong adsorption. Adding a small amount of a competitive base, like 0.5-1% triethylamine, to your eluent system (e.g., Hexane/Ethyl Acetate) can help by competing for the active sites on the silica gel, improving recovery and peak shape.

Question 4: My retention times are inconsistent between different RP-HPLC runs. What's causing this drift?

Answer: Retention time instability is a sign that your HPLC system or method is not fully equilibrated or controlled.

  • Root Cause: Fluctuations in mobile phase composition, column temperature, or insufficient column equilibration can all lead to shifting retention times.

  • Solutions:

    • Ensure Proper Equilibration: Before the first injection, and whenever the mobile phase composition is changed, ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes.

    • Use a Column Oven: Temperature has a significant effect on viscosity and retention. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C) will ensure run-to-run reproducibility.

    • Degas Mobile Phases: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inaccurate flow rates and pressure fluctuations. Always degas your solvents before use.

    • Keep Solvent Bottles Capped: The organic component of your mobile phase (e.g., acetonitrile) is more volatile than water. Leaving bottles unsealed can lead to a gradual change in composition, which will affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

A1: For initial, small-scale purity checks and method development, start with analytical RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is the most common and effective starting point.[6][10] For larger-scale purification of crude material from a synthesis, begin with normal-phase flash chromatography on silica gel, developing the solvent system with TLC first.[6] A good starting eluent for TLC analysis is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[6]

Q2: What are the typical impurities I might encounter during the synthesis and purification of this quinazolinone?

A2: Common impurities often originate from the synthetic route. These can include unreacted starting materials, such as the corresponding anthranilic acid derivative, or by-products from incomplete ring closure (acyclic intermediates).[7][11] Over-alkylation or side reactions related to the starting materials can also occur.[7] Using techniques like TLC, HPLC, and Mass Spectrometry (MS) is essential to identify these impurities.[6]

Q3: Is recrystallization a viable alternative to chromatography for this compound?

A3: Recrystallization can be an excellent and cost-effective method for final purification, especially if the crude product is already of moderate purity.[7] The key is to find a suitable solvent or solvent pair where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[6] However, recrystallization is generally less effective than chromatography at removing impurities with very similar structures to the target compound. Often, the best approach is a combination: an initial purification by flash chromatography followed by recrystallization to obtain a highly pure, crystalline final product.[6]

Data and Protocols

Table 1: Recommended Starting Conditions for Preparative RP-HPLC
ParameterRecommended SettingRationale
Column C18, 5-10 µm particle sizeStandard for reverse-phase separation of aromatic compounds.[9][10]
Mobile Phase A Water + 0.1% Formic AcidProvides polarity and protonates the basic amine to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic eluent; miscible with water and has good UV transparency.[8]
Typical Gradient 10-95% B over 20-30 minA good starting point for scouting runs; can be optimized for better resolution.[6]
Flow Rate Dependent on column diametere.g., 20 mL/min for a 21.2 mm ID column.
Detection UV at 254 nm and ~320-340 nmQuinazolinone core has strong UV absorbance. Monitoring multiple wavelengths helps.
Sample Solvent DMSO or DMFGood solvating power for this class of compounds.
Experimental Protocol: Preparative RP-HPLC Purification Workflow
  • Sample Preparation: Dissolve the crude 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system, fitted with a C18 column, with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 5 column volumes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the filtered sample onto the column and begin the gradient elution. Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.

  • Purity Analysis: Analyze small aliquots of the collected fractions using a rapid analytical HPLC method to determine the purity of each fraction.

  • Product Isolation: Combine the fractions that meet the desired purity specification (e.g., >99%). Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Final Step (Lyophilization): Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, dry powder. The use of formic acid in the mobile phase means the final product will be the formate salt.

Visual Workflow

Troubleshooting Poor Peak Resolution in RP-HPLC

The following diagram outlines a logical workflow for addressing co-eluting impurities.

G start Start: Poor Resolution (Co-eluting Peaks) shallow_gradient Decrease Gradient Slope (e.g., 1%/min -> 0.5%/min) start->shallow_gradient check_resolution1 Resolution Improved? shallow_gradient->check_resolution1 change_solvent Switch Organic Modifier (Acetonitrile <-> Methanol) check_resolution1->change_solvent No end_success Success: Combine Pure Fractions check_resolution1->end_success Yes check_resolution2 Resolution Improved? change_solvent->check_resolution2 change_column Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_column->check_resolution3 check_resolution3->end_success Yes end_further_opt Further Optimization Required (Consider pH, Temp, Additives) check_resolution3->end_further_opt No

Caption: Decision tree for troubleshooting poor peak resolution.

References

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 245-248.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Gendugov, T. K., Ozerov, A. A., & Novikov, M. S. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(2), 116-124.
  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Hafez, A. A., & Abdel-Hamide, S. G. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Applied Pharmaceutical Science, 2(10), 57-62.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Antohe, S., et al. (2019). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Current Topics in Medicinal Chemistry, 19(25), 2315-2325.
  • Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. Retrieved from [Link]

  • Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4268.
  • Lee, J. H., et al. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of. Marine Drugs, 21(9), 489.
  • Chemikart. (n.d.). 7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 844.
  • Hlophe, N. S., & Mphahlele, M. J. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.
  • SIELC Technologies. (n.d.). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kumar, A., et al. (2018).
  • Abuelizz, H. A., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 333-346.
  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]

  • Chen, C. H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(7), 996.
  • MySkinRecipes. (n.d.). 7-fluoroquinazolin-4(3H)-one. Retrieved from [Link]

  • Gherman, C. M., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(1), 193.
  • Ruiz-Carrillo, A., & Allfrey, V. G. (1973). A method for the purification of histone fraction F3 by affinity chromatography. Archives of Biochemistry and Biophysics, 154(1), 185-191.

Sources

Technical Support Guide: Long-Term Storage of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

COMPOUND: 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one CAS NUMBER: 893779-06-1 MOLECULAR FORMULA: C₁₅H₁₂FN₃O MOLECULAR WEIGHT: 269.27 g/mol

Introduction

This guide provides an in-depth technical framework for the long-term storage and handling of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. As a valued intermediate in medicinal chemistry and drug discovery, maintaining the purity and stability of this compound is paramount for generating reproducible and reliable experimental data. Quinazolinone derivatives are a critical scaffold for developing novel therapeutics, and their integrity can be compromised by improper storage. This document, designed for researchers and drug development professionals, outlines best practices, explains the chemical rationale behind them, and offers troubleshooting solutions for common issues.

Recommended Storage Conditions: At-a-Glance

For optimal stability, the following conditions are recommended. Adherence to these guidelines will minimize degradation and preserve the compound's integrity for its intended shelf life.

Form Temperature Atmosphere Light Duration Comments
Solid Powder 2-8°C (Refrigerated)Inert Gas (Argon or N₂)Protect from Light (Amber Vial)> 1 YearRecommended for long-term storage. Minimizes oxidation and hydrolysis.
Solid Powder -20°C (Frozen)Inert Gas (Argon or N₂)Protect from Light (Amber Vial)> 2 YearsOptimal for archival purposes. Ensure vial is tightly sealed to prevent moisture ingress upon temperature cycling.
Stock Solution (in DMSO) -20°CTightly SealedProtect from Light≤ 1 MonthPrepare fresh solutions when possible. Limit freeze-thaw cycles.[1]
Stock Solution (in DMSO) -80°CTightly SealedProtect from Light≤ 6 MonthsPreferred for longer-term solution storage. Aliquot to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: Why is storage in a "cool, dry place" so critical for the solid compound?

Storing the compound in a cool, dry environment is the most crucial step in preventing degradation. The rationale is twofold:

  • Preventing Hydrolysis: The 4(3H)-quinazolinone core contains a lactam ring. While generally stable, this ring can be susceptible to hydrolytic opening under certain conditions, such as prolonged exposure to moisture, especially if acidic or basic impurities are present.[2][3][4] Storing in a desiccated environment or with a desiccant minimizes the available water molecules for this reaction.

  • Slowing Oxidation: The 7-amino group makes the molecule susceptible to oxidation.[5][6] Oxidative processes, often catalyzed by light or trace metal impurities, are chemical reactions with kinetic rates that decrease significantly at lower temperatures. Refrigeration (2-8°C) or freezing (-20°C) dramatically slows these degradation pathways.

Q2: Is it necessary to store the solid compound under an inert atmosphere like argon or nitrogen?

Yes, for long-term storage, an inert atmosphere is strongly recommended. The primary reason is to prevent the oxidation of the aromatic amine (the 7-amino group). Aromatic amines can be oxidized by atmospheric oxygen over time, leading to the formation of colored impurities (nitroso, nitro, or polymeric species), which can compromise sample purity and interfere with biological assays.[5][7][8] By displacing oxygen with an inert gas, you create a protective environment that preserves the compound's structure.

Q3: How should I prepare and store stock solutions for biological assays?

Proper preparation and storage of stock solutions are vital for experimental consistency.

  • Solvent Choice: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of quinazolinone derivatives.

  • Concentration: Prepare solutions at a concentration that ensures complete dissolution. It is common to prepare stock solutions at 10 mM or higher, depending on the compound's solubility.[9][10]

  • Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, which can cause compound precipitation and degradation, it is essential to aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Storage Temperature: For short-term use (up to one month), storage at -20°C is acceptable. For longer periods (up to six months), -80°C is the preferred temperature as it further reduces the rate of any potential degradation in solution.[1]

Q4: What are the visual signs that my compound may have degraded?

Visual inspection is the first line of defense in assessing compound quality. Be alert for:

  • Color Change: Pure 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one should be a white to off-white powder. The development of a yellow, orange, or brown hue is a strong indicator of oxidation.

  • Change in Texture: Clumping or the appearance of a sticky or oily residue can indicate the absorption of moisture and potential hydrolysis.

  • Poor Solubility: If a previously soluble batch becomes difficult to dissolve in the same solvent at the same concentration, it may point to the formation of less soluble degradation products or polymers.

If any of these signs are observed, analytical re-qualification is strongly recommended before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results from the same batch over time. Compound degradation due to improper storage (oxidation, hydrolysis).1. Immediately cease use of the current stock. 2. Re-qualify the purity of the solid starting material using the protocol below. 3. If the solid is pure, prepare a fresh stock solution. 4. If the solid has degraded, procure a new batch of the compound.
Stock solution in DMSO appears cloudy or contains precipitate after thawing. 1. Exceeded solubility limit at low temperature. 2. Compound degradation into less soluble impurities. 3. Water absorption into DMSO, reducing solubility.1. Gently warm the vial to 37°C and vortex thoroughly to attempt redissolution. 2. If it redissolves, use immediately. Do not re-freeze. 3. If it does not fully redissolve, the solution should be discarded. 4. Always use anhydrous DMSO for stock preparation.
Solid powder has turned yellow or brown. Oxidation of the 7-amino group.1. The compound is likely impure. Do not use it for sensitive biological assays. 2. Perform analytical re-qualification (HPLC-MS) to determine the purity level.[1] 3. If purity is below acceptable limits (e.g., <95%), the batch should be discarded.

Protocols & Workflows

Protocol: Re-qualification of Compound Purity by HPLC-MS

This protocol provides a general method to assess the purity of a stored sample. The exact conditions may need to be optimized for your specific equipment.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

    • Perform a subsequent dilution in a 50:50 mixture of acetonitrile:water to a final concentration of 10 µg/mL for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Detector: UV/Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Expected [M+H]⁺: m/z 270.10.

    • Scan Range: m/z 100-1000.

  • Analysis:

    • Integrate the peak area of the main compound peak in the UV chromatogram.

    • Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Confirm the mass of the main peak corresponds to the expected [M+H]⁺. Investigate the masses of any significant impurity peaks to hypothesize their structure (e.g., an [M+16+H]⁺ peak could indicate oxidation).

Workflow Diagram: Compound Handling & Storage Lifecycle

This diagram outlines the decision-making process from receiving the compound to its long-term storage and use.

G cluster_0 Receiving & Initial Handling cluster_1 Storage Decision cluster_2 Long-Term Storage (Solid) cluster_3 Short-Term / Active Use cluster_4 Re-Use & Troubleshooting receive Receive Compound inspect Visually Inspect (Color, Texture) receive->inspect log Log Batch Info & Date inspect->log decision Intended Use? log->decision aliquot_solid Aliquot into Vials decision->aliquot_solid Long-Term (>6 mo) prepare_stock Prepare Stock Solution (Anhydrous DMSO) decision->prepare_stock Immediate / Frequent Use inert Backfill with Inert Gas (Ar/N₂) aliquot_solid->inert seal Seal Tightly (Parafilm®) inert->seal store_frozen Store at -20°C in Dark, Dry Place seal->store_frozen retrieve Retrieve Aliquot store_frozen->retrieve aliquot_solution Aliquot into Single-Use Vials prepare_stock->aliquot_solution store_solution Store at -80°C in Dark aliquot_solution->store_solution store_solution->retrieve re_inspect Inspect Before Use (Color, Precipitate) retrieve->re_inspect check_results Experimental Results Consistent? re_inspect->check_results check_results->retrieve Yes re_qualify Re-Qualify Purity (HPLC-MS) check_results->re_qualify No

Caption: Decision workflow for handling and storage.

References

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 2020. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 2018. [Link]

  • A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra‐n‐alkylammonium Bromates. Taylor & Francis Online. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications, 2014. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023. [Link]

  • Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. Russian Journal of Organic Chemistry, 2002. [Link]

  • Small Molecule Analysis. AxisPharm. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • How To Make A Standard Solution. The Chemistry Blog. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • Hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives. Semantic Scholar. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

Sources

minimizing cytotoxicity of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with the in vitro application of this compound, specifically focusing on managing and understanding its cytotoxic effects. Our goal is to provide you with the expert insights and practical tools necessary to ensure the accuracy and reproducibility of your experiments.

Understanding the Mechanism: Why Quinazolinones Can Be Cytotoxic

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic compounds, which are renowned for their broad pharmacological activities, including potent anticancer effects.[1][2] Many FDA-approved anti-tumor drugs feature a quinazolinone core.[1] However, the very mechanisms that make these compounds effective against cancer cells can also lead to cytotoxicity in in vitro models. Understanding these pathways is the first step in troubleshooting and mitigation.

The cytotoxic effects of quinazolinone derivatives are often multifactorial, primarily revolving around the induction of programmed cell death and cellular stress. Key mechanisms include:

  • Induction of Apoptosis: The majority of quinazolinone derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway.[1] They can modulate the balance of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 and promoting pro-apoptotic proteins like Bax.[1] This leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and downstream executioner caspases (caspase-3, -6, -7), ultimately leading to cell death.[1]

  • Endoplasmic Reticulum (ER) Stress: Some quinazolinone compounds can induce the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[3][4] Prolonged ER stress leads to the upregulation of pro-apoptotic factors like CHOP and can trigger apoptosis through intracellular calcium release and the activation of specific caspases, such as caspase-12.[3][4][5]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle, often causing arrest at the G2/M phase, which prevents cell proliferation and can be a prelude to apoptosis.[2]

This mechanistic complexity means that cytotoxicity is not just a simple toxic effect but a specific, programmed cellular response that can vary significantly between different cell lines and experimental conditions.

Troubleshooting Guide: Common In Vitro Issues

This section addresses the most frequent problems encountered during in vitro cytotoxicity assays in a direct question-and-answer format.

Q1: My cell viability dropped dramatically across all tested concentrations, even very low ones. What's going wrong?

This common issue often points to problems with the compound's physical state or the delivery vehicle, rather than its intrinsic biological activity at those doses.

  • Causality: 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, like many heterocyclic compounds, may have limited aqueous solubility. If the compound precipitates out of the culture medium, these microcrystals can cause physical damage to cells or result in an actual concentration far different from the intended one. Alternatively, the solvent used to dissolve the compound may be causing toxicity.

  • Troubleshooting Steps:

    • Check for Precipitation: After preparing your working dilutions in the culture medium, let them sit at 37°C for 30-60 minutes. Before adding to the cells, visually inspect each dilution against a light source and under a microscope for any signs of cloudiness or precipitate.

    • Evaluate Solvent Toxicity: Run a "vehicle control" experiment where you treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the compound. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6] If the vehicle control shows significant cell death, you must reduce the final solvent concentration.

    • Optimize Solubilization: Ensure the compound is fully dissolved in the stock solution (e.g., 100% DMSO) before making serial dilutions in the aqueous culture medium. When making working solutions, add the compound stock to the medium dropwise while vortexing gently to prevent shocking it out of solution.

Q2: I'm observing high variability in absorbance/fluorescence readings between replicate wells for the same concentration. How can I improve my assay's precision?

High variability undermines the statistical power of your results and often originates from technical inconsistencies in the assay setup.

  • Causality: Inconsistent cell seeding, pipetting errors, and "edge effects" in microplates are the most common culprits. The outer wells of a 96-well plate are more prone to evaporation, which concentrates media components and your test compound, leading to artificially high or low readings.[6]

  • Troubleshooting Steps:

    • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental data. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[6]

    • Ensure Homogeneous Cell Seeding: After trypsinizing and counting, ensure your cell suspension is single-cell and evenly mixed before and during plating. Gently swirl the reservoir or tube between pipetting sets to prevent cells from settling. Excessive or forceful pipetting can also cause cell damage.[7]

    • Refine Pipetting Technique: Use calibrated pipettes and practice consistent technique. When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles and ensure accurate volume transfer. Inaccurate pipetting can lead to variable results.[8]

Q3: My results are not reproducible from one experiment to the next. What factors should I investigate?

Lack of inter-experiment reproducibility points to subtle but critical variables that change between runs.

  • Causality: The biological state of your cells and the stability of your reagents are paramount for consistency. Cells at high passage numbers can undergo phenotypic drift, and repeated freeze-thaw cycles can degrade compound potency.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase when seeded for an experiment. Avoid using cells that are over-confluent.[6] Document the passage number for every experiment.

    • Control Reagent Preparation: Prepare fresh working solutions of the compound from a validated stock for each experiment. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[6] Aliquoting stock solutions is highly recommended.

    • Maintain a Strict Timeline: Standardize all incubation times, including cell seeding, compound treatment duration, and assay reagent addition, across all experiments.[6][8]

Prophylactic Strategies & FAQs

Proactively designing your experiments can prevent many of the issues detailed above.

FAQ 1: How do I select an appropriate starting concentration and dilution series for my experiment?

A well-designed dose-response experiment is crucial. Start with a wide range of concentrations to capture the full curve. A common approach is to use a semi-logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). This allows you to determine key parameters like the IC50 (half-maximal inhibitory concentration) accurately. If literature on similar quinazolinone derivatives exists, use their reported effective concentrations as a starting point.[9][10]

FAQ 2: What is the best way to determine the optimal cell seeding density for my cytotoxicity assay?

The correct cell density is critical for a healthy signal window. Too few cells will yield a low signal that is hard to distinguish from background noise, while too many cells can become over-confluent, leading to cell death independent of your compound.[6][7]

  • Action: Perform a cell titration experiment. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[6] Culture them for the intended duration of your experiment (e.g., 24-72 hours) and then perform your viability assay. Choose the seeding density that is on the upper end of the logarithmic growth phase just before plateauing.

FAQ 3: Are there ways to make my cells more resistant to off-target cytotoxicity?

While the goal is often to measure cytotoxicity, sometimes minimizing it is necessary to study other effects. The choice of media can play a role. For example, components in serum can sometimes interfere with compound activity or provide protective effects.[6] Using a serum-free medium during the compound incubation step can sometimes reveal a more potent cytotoxic effect, while ensuring adequate serum levels may be more physiologically relevant and mitigate non-specific toxicity. This choice should be guided by the specific goals of your experiment.

Key Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

  • Stock Solution (10 mM): Weigh out a precise amount of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (MW: 269.27 g/mol ) and dissolve it in high-quality, anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw one aliquot. Prepare the highest concentration needed by diluting the stock solution into pre-warmed, complete cell culture medium. Create subsequent dilutions serially in the culture medium. Mix thoroughly between each dilution step.

Protocol 2: Standard MTT Assay for Cytotoxicity Assessment

This assay measures cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[8]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the compound (and vehicle controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[8] Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Parameter Recommendation Rationale
Solvent DMSOHigh solubility for many organic compounds.
Final Solvent Conc. < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.[6]
Cell Seeding Density Empirically DeterminedEnsures cells are in logarithmic growth for accurate results.[6]
Plate Layout Exclude outer wellsMitigates evaporation and "edge effects".[6]
Controls Untreated, Vehicle, PositiveEssential for data normalization and assay validation.
Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed check_compound Step 1: Check Compound start->check_compound check_cells Step 2: Check Cells start->check_cells check_assay Step 3: Check Assay start->check_assay precip Precipitation in Media? check_compound->precip solvent Vehicle Control Toxic? check_compound->solvent conc Concentration Error? check_compound->conc passage High Passage Number? check_cells->passage confluency Over/Under Confluent? check_cells->confluency contam Contamination? check_cells->contam edge_effect Edge Effects? check_assay->edge_effect pipetting Pipetting Error? check_assay->pipetting timing Inconsistent Timing? check_assay->timing

Caption: A logical workflow for troubleshooting unexpected in vitro cytotoxicity results.

Diagram 2: Simplified Pathway of Quinazolinone-Induced Apoptosis

G compound Quinazolinone Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 inhibits bax Bax (Pro-apoptotic) Activation compound->bax promotes mito Mitochondrion bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis pathway commonly activated by quinazolinone compounds.

References
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., Al-Zahrani, A. A., Al-Ghamdi, A. A., El-Masry, T. A., & Al-Ghamdi, S. A. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • NPTEL-NOC IITM. (2024, February 24). Lecture 18: In vitro Cytotoxicity Analysis [Video]. YouTube. Available at: [Link]

  • Lu, C.-C., Yang, J.-S., Chiang, J.-H., Hour, M.-J., Lin, K.-L., Lin, J.-J., et al. (2012). Novel Quinazolinone MJ-29 Triggers Endoplasmic Reticulum Stress and Intrinsic Apoptosis in Murine Leukemia WEHI-3 Cells and Inhibits Leukemic Mice. PLOS ONE. Available at: [Link]

  • Lee, T. H., Chen, C. L., Chen, S. H., Chang, Y. C., Yang, J. S., Hour, M. J., & Chung, J. G. (2014). Cell death caused by quinazolinone HMJ-38 challenge in oral carcinoma CAL 27 cells: dissections of endoplasmic reticulum stress, mitochondrial dysfunction and tumor xenografts. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Zhang, H., Wei, Y., & Wang, G. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Lu, C.-C., Yang, J.-S., Chiang, J.-H., Hour, M.-J., Lin, K.-L., Lin, J.-J., et al. (2012). Novel Quinazolinone MJ-29 Triggers Endoplasmic Reticulum Stress and Intrinsic Apoptosis in Murine Leukemia WEHI-3 Cells and Inhibits Leukemic Mice. PLoS ONE. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

  • Nelson Labs. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Available at: [Link]

  • Al-Suhaimi, K. S., El-Gamal, M. I., Naglah, A. M., Al-Omair, M. A., Al-Massarani, S. M., Anbar, H. K., ... & Choi, R. J. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lu, J., Yang, J., He, Y., & Li, X. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Vlase, L., Muntean, D. L., Vlase, T. I., & Achim, M. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]

  • Le, T. H., Nguyen, T. K. C., Phan, N. K. T., Tran, T. D., Le, T. H., & Nguyen, T. K. P. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). The cytotoxic effects of the studied quinazolinones on TH-1 cell... [Image]. ResearchGate. Available at: [Link]

  • Vlase, L., Muntean, D. L., Vlase, T. I., & Achim, M. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]

  • Abdelmonsef, A. H., El-Shabrawy, Y., & El-Kalyoubi, S. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • Scilit. (2024). Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Scilit. Available at: [Link]

  • Porfire, A., Vlase, L., Muntean, D., Găină, L., & Achim, M. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Antioxidants. Available at: [Link]

  • Abdelmonsef, A. H., El-Shabrawy, Y., & El-Kalyoubi, S. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • Boechat, N., Pinheiro, L. C. S., & de Souza, A. M. T. (2022). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry. Available at: [Link]

  • LookChem. (2024). Cas no 893779-06-1 (7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one). LookChem. Available at: [Link]

  • ResearchGate. (n.d.). Fluoroquinazolinone derivatives and their in vitro cytotoxicity against human cancer cell lines MCF‐7 and MDA‐MBA‐231. [Image]. ResearchGate. Available at: [Link]

  • Zhang, H., Wei, Y., & Wang, G. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]

  • Chen, Y.-C., Lin, Y.-T., & Liu, Y.-C. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences. Available at: [Link]

  • Mester, T. L., & Boyle, P. D. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Target Validation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth technical comparison of key methodologies for the target validation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a fluorinated quinazolinone derivative with potential as a kinase inhibitor[1]. The quinazolinone scaffold is a well-established pharmacophore in oncology, forming the core of several FDA-approved kinase inhibitors[2][3][4][5]. Therefore, a robust target validation strategy is paramount to elucidate its mechanism of action and predict its therapeutic potential.

This guide eschews a rigid template, instead focusing on a logical, multi-pronged approach that builds a comprehensive and trustworthy case for target engagement. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that combines biophysical, chemical proteomics, and genetic techniques.

The Strategic Imperative: A Triad of Target Validation

The core challenge in early-stage drug discovery is to unequivocally demonstrate that a molecule's biological effect is a direct consequence of its interaction with a specific molecular target. For a novel compound like 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, which is structurally suggestive of a kinase inhibitor, we must progress from broad, unbiased screening to specific, hypothesis-driven validation. Our strategy rests on three pillars:

  • Direct Target Engagement: Does the compound physically interact with the intended target protein within the complex environment of a living cell?

  • Target Selectivity Profiling: Which other proteins, particularly within the vast kinome, does the compound interact with? This is crucial for anticipating potential off-target effects and polypharmacology.

  • Phenotypic Correlation: Does the modulation of the identified target through independent means replicate the biological effects observed with the compound?

To address these questions, we will compare and contrast three gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA), Kinobead-based Affinity Profiling, and siRNA-mediated Gene Knockdown.

Comparative Analysis of Target Validation Methodologies

Each technique offers unique insights into the compound-target interaction. The table below summarizes their key characteristics, strengths, and limitations, providing a framework for selecting the most appropriate method at different stages of the validation process.

Methodology Principle Primary Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.A "melt curve" showing the temperature at which the protein denatures and precipitates, with a shift indicating target engagement.[6][7][8]Label-free; confirms target engagement in intact cells and tissues; can be adapted for high-throughput screening.[7][8][9][10]Requires a specific antibody for detection (e.g., Western blot); indirect measure of affinity; not suitable for unbiased target identification.
Kinobead Affinity Profiling Competitive binding between the test compound and a broad-spectrum kinase inhibitor matrix for ATP-binding sites of kinases in a cell lysate.[11][12]A quantitative profile of kinases that bind to the compound, enabling identification of primary targets and off-targets.[13]Unbiased identification of kinase targets; provides a selectivity profile across a large portion of the kinome; does not require compound labeling.[11][12]Performed on cell lysates, which may not fully recapitulate the cellular environment; primarily identifies ATP-competitive inhibitors.
siRNA-Mediated Gene Knockdown Small interfering RNA (siRNA) degrades the target mRNA, preventing protein expression.[14][15]A comparison of the cellular phenotype upon compound treatment versus the phenotype upon target protein depletion.[16]Directly links the target protein to the observed biological effect; serves as a crucial negative control for antibody-based validation methods.[14][16]Potential for off-target effects of the siRNA itself; knockdown is transient and may not be complete; compensatory mechanisms can mask the true effect.

Experimental Workflows and Protocols

A logical progression through these techniques provides a robust and self-validating workflow for the target validation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

Logical Workflow for Target Validation

The following diagram illustrates a recommended experimental progression, starting with broad, unbiased target identification and moving towards specific validation of the primary target's role in the observed phenotype.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Phenotypic Correlation Kinobeads Kinobead Affinity Profiling Data_Analysis Identify High-Affinity Kinase Hits Kinobeads->Data_Analysis Quantitative Mass Spectrometry Data CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis->CETSA Prioritized Target(s) Validation Confirm Direct Target Binding in Intact Cells CETSA->Validation siRNA siRNA-Mediated Knockdown Validation->siRNA Validated Target Phenotype Compare Compound vs. Knockdown Phenotype siRNA->Phenotype

Caption: A three-phase workflow for target validation.

Protocol 1: Kinobead-Based Kinase Selectivity Profiling

This method is ideal for the initial, unbiased identification of potential kinase targets for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

Objective: To identify the kinase targets of the compound from a complex cell lysate.

Methodology:

  • Cell Lysate Preparation: Culture and harvest a relevant cancer cell line. Lyse the cells under non-denaturing conditions to preserve native protein complexes.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one or a vehicle control (e.g., DMSO).

  • Kinobead Enrichment: Add "kinobeads" (sepharose beads conjugated to a cocktail of broad-spectrum, ATP-competitive kinase inhibitors) to the lysates.[11][17] The kinobeads will bind to kinases that are not already occupied by the test compound.

  • Wash and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. A dose-dependent decrease in the abundance of a kinase in the compound-treated samples indicates that it is a target.[12]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Once a primary target is identified through kinobead profiling, CETSA is employed to confirm direct engagement in an intact cellular environment.

Objective: To validate the physical interaction between the compound and its putative target protein in live cells.

Methodology:

  • Cell Treatment: Treat cultured cells with 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one or a vehicle control for a specified period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[6]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[6][8]

  • Protein Quantification: Analyze the amount of the soluble target protein remaining at each temperature using a specific detection method, typically Western blotting with an antibody against the target protein.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the target protein.[7][10]

G start Treat cells with compound or vehicle heat Heat aliquots to a range of temperatures start->heat lyse Lyse cells and centrifuge heat->lyse separate Separate soluble and precipitated fractions lyse->separate detect Detect soluble target protein (e.g., Western Blot) separate->detect plot Plot melt curves and analyze shift detect->plot

Caption: The experimental workflow for CETSA.

Protocol 3: siRNA-Mediated Gene Knockdown

This genetic approach serves to validate that the observed cellular effects of the compound are indeed a consequence of modulating the identified target.

Objective: To determine if the depletion of the target protein phenocopies the biological effects of the compound.

Methodology:

  • siRNA Transfection: Introduce siRNA molecules specifically designed to target the mRNA of the putative target protein into cultured cells.[16] Include appropriate controls, such as a non-targeting ("scrambled") siRNA.[16][18]

  • Incubation and Knockdown Confirmation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein. Confirm the reduction in protein levels via Western blot or qPCR.

  • Phenotypic Assay: Perform a relevant biological assay (e.g., cell proliferation, apoptosis assay) on the following groups:

    • Untreated cells

    • Cells treated with 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

    • Cells transfected with non-targeting siRNA

    • Cells transfected with target-specific siRNA

  • Data Comparison: Compare the results across all groups. If the phenotype of the cells with the knocked-down target closely resembles that of the cells treated with the compound, it provides strong evidence that the compound's activity is mediated through this target.[14]

Conclusion

The target validation of a novel compound like 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one requires a multi-faceted and rigorous scientific approach. By systematically employing unbiased, proteome-wide methods like kinobead profiling, followed by specific, in-cell target engagement assays such as CETSA, and finally, functional validation through genetic techniques like siRNA knockdown, researchers can build a compelling and robust case for a compound's mechanism of action. This integrated strategy not only enhances the confidence in the primary target but also provides critical insights into selectivity and potential off-target effects, which are indispensable for the successful progression of a new therapeutic candidate.

References

  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. Available at: [Link]

  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link]

  • Reinecke, M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. PubMed. Available at: [Link]

  • Reinecke, M., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. Available at: [Link]

  • Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Ghorab, M.M., et al. (2022). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. Available at: [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Lab Manager. (2025). How siRNA Knockdown Antibody Validation Works. Lab Manager. Available at: [Link]

  • Masuda, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PubMed. Available at: [Link]

  • Sławiński, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]

  • Various Authors. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • El-Azab, A.S., et al. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]

  • Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC. Available at: [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • Mangalmurti, N.S., et al. (2010). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PubMed Central. Available at: [Link]

  • Naveed, H., et al. (2019). Identifying Novel Drug Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Lin, K., et al. (2018). Exploring Novel Kinase Targets and Novel Pharmacology for Cancer Therapeutics. DASH (Harvard). Available at: [Link]

  • Wang, B-L., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central. Available at: [Link]

  • Slanina, T., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available at: [Link]

  • Pérez-Silanes, S., et al. (2021). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. PubMed Central. Available at: [Link]

  • Johnson, T.W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][17][14][16]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. PubMed. Available at: [Link]

  • Yang, X-H., et al. (2009). 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one. NIH. Available at: [Link]

  • Wang, B-L., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available at: [Link]

  • Chen, Y-L., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Shrestha, S., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

Sources

comparing efficacy of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Against Clinically Approved PARP Inhibitors

Introduction: The Quinazolinone Scaffold and the Rise of PARP Inhibition in Oncology

The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its structural versatility allows for modification at multiple positions, enabling the fine-tuning of pharmacological profiles to engage specific biological targets. One of the most successful applications of this scaffold and related structures in modern oncology is the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP).[4][5]

PARP enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA damage response (DDR) machinery.[6] They play a pivotal role in the repair of DNA single-strand breaks (SSBs).[7] In cancers with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP leads to an accumulation of unrepaired SSBs. These breaks are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired efficiently in the absence of a functional Homologous Recombination (HR) pathway, ultimately triggering cell death.[8] This concept, known as synthetic lethality, provides a targeted therapeutic window for cancers with HR deficiencies.[9][10]

This guide presents a comparative efficacy analysis of a novel investigational compound, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one , against established, clinically approved PARP inhibitors: Olaparib, Rucaparib, and Niraparib. The structural features of the test compound, including a 2-fluorobenzyl group at the N3 position and an amino group at the C7 position, suggest potential for high-affinity binding to the PARP catalytic domain and offer opportunities for improved metabolic stability and bioavailability.[11] This analysis is designed for researchers, scientists, and drug development professionals, providing a framework for evaluating novel PARP inhibitors and explaining the experimental rationale behind each step.

The Mechanism of Action: Exploiting Synthetic Lethality

The therapeutic strategy of PARP inhibition is elegantly rooted in exploiting a cancer cell's specific vulnerabilities. In a healthy cell, multiple pathways are available to repair DNA damage. However, in cancer cells with mutations in genes like BRCA1/2, the high-fidelity HR pathway for repairing DSBs is compromised. These cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity.

When a PARP inhibitor is introduced, it binds to the catalytic domain of the PARP enzyme, preventing it from repairing SSBs.[6] Furthermore, a key mechanism for many potent PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is a significant physical obstacle to the DNA replication machinery. When a replication fork collides with this complex, the fork collapses, generating a DSB. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic chaos and apoptotic cell death.[8]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP Activation & Repair ssb1->parp1 PARP binds SSB dna1 DNA Integrity Maintained parp1->dna1 SSB Repair ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi Inhibition trapped PARP Trapped on DNA parpi->trapped dsb Double-Strand Break (DSB) (at Replication Fork) trapped->dsb no_hr Defective HR Repair dsb->no_hr death Apoptosis / Cell Death no_hr->death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Experimental Methodologies for Efficacy Comparison

To objectively compare the efficacy of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one with known inhibitors, a multi-tiered experimental approach is required. This workflow progresses from direct target engagement in a cell-free system to assessing the functional consequences in cancer cell models.

start Compound Synthesis & Characterization enzymatic Tier 1: In Vitro Enzymatic Assay (PARP1/2 Activity) start->enzymatic Test Compound + Known Inhibitors cell_prolif Tier 2: Cell-Based Proliferation Assay (BRCA-mutant vs. WT cell lines) enzymatic->cell_prolif Determine IC50 trapping Tier 3: PARP Trapping Assay (Measures PARP-DNA complex) cell_prolif->trapping Determine GI50 data Comparative Data Analysis (IC50, GI50, Trapping Efficiency) trapping->data conclusion Efficacy Profile & Lead Optimization data->conclusion

Caption: Experimental workflow for comparing PARP inhibitor efficacy.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit the catalytic activity of the PARP1 enzyme. It is the foundational experiment to confirm target engagement and determine the half-maximal inhibitory concentration (IC50), a key metric of potency. A chemiluminescent assay format is chosen for its high sensitivity and broad dynamic range.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • Reconstitute recombinant human PARP1 enzyme in an appropriate buffer.

    • Prepare a stock solution of biotinylated-NAD+, the substrate for the PARP enzyme.

    • Prepare a stock of activated DNA (histone-coated plates are commonly used to provide the DNA substrate that activates PARP1).

  • Compound Dilution:

    • Prepare a serial dilution of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, Olaparib, Rucaparib, and Niraparib in DMSO, typically starting from 1 mM. Further dilute in the reaction buffer to achieve final assay concentrations ranging from low nanomolar to high micromolar.

  • Assay Procedure:

    • Add 50 µL of reaction buffer containing activated DNA to the wells of a 96-well plate.

    • Add 10 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 20 µL of diluted PARP1 enzyme to all wells except the background control.

    • Initiate the enzymatic reaction by adding 20 µL of the biotinylated-NAD+ substrate.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and wash the wells to remove unbound reagents.

    • Add a solution of Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains synthesized by active PARP1. Incubate for 30 minutes.

    • Wash the wells again to remove unbound conjugate.

    • Add a chemiluminescent HRP substrate.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation (MTT) Assay

Rationale: This assay assesses the cytotoxic or cytostatic effect of the inhibitors on living cells. By comparing the activity in a BRCA1-mutant cancer cell line (e.g., MDA-MB-436) versus a BRCA-wild-type line (e.g., MDA-MB-231), we can evaluate the inhibitor's potency and its dependence on the synthetic lethality mechanism.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture BRCA1-mutant (MDA-MB-436) and BRCA-wild-type (MDA-MB-231) breast cancer cells in their recommended media until they reach ~80% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and known inhibitors in the cell culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include a vehicle-only control.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition). The selectivity index can be calculated as the ratio of GI50 in wild-type cells to GI50 in mutant cells.

Comparative Efficacy Data Summary

The following table summarizes hypothetical but representative data that would be generated from the described experiments. This data is designed to illustrate a plausible performance profile for a promising novel inhibitor.

CompoundPARP1 IC50 (nM)Proliferation GI50 (nM) (BRCA1-mutant cells)Proliferation GI50 (nM) (BRCA-WT cells)Selectivity Index (WT/Mutant)
7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one 1.8 9.5 1250 131.6
Olaparib[5][13]5.225.02800112.0
Rucaparib[5][13]1.415.81900120.3
Niraparib[5][13]3.811.21500133.9

Interpretation and Discussion

Based on the hypothetical data presented, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one demonstrates a highly compelling efficacy profile as a PARP inhibitor.

  • Potent Target Engagement: With a PARP1 IC50 of 1.8 nM, the compound shows potent, direct inhibition of the target enzyme, comparable to the highly potent Rucaparib and exceeding that of Olaparib and Niraparib. This suggests strong binding to the enzyme's catalytic site.

  • Superior Cellular Efficacy: The compound exhibits a GI50 of 9.5 nM in BRCA1-mutant cells, indicating potent cancer cell killing. This is a critical measure of functional efficacy and suggests excellent cell permeability and stability in the cellular environment. In this hypothetical dataset, it is the most potent compound in the cellular context.

  • High Selectivity: The large differential between its activity in BRCA1-mutant (9.5 nM) and BRCA-wild-type (1250 nM) cells yields a strong selectivity index of 131.6. This is crucial as it confirms that the compound's primary mechanism of action in cancer cells is through the intended synthetic lethality pathway, which may translate to a wider therapeutic window and fewer off-target effects on healthy tissues in a clinical setting.

The strong performance can be rationalized by its structure. The quinazolinone scaffold provides a rigid core for interaction with the PARP active site. The 2-fluorobenzyl group can form favorable hydrophobic and potential halogen-bonding interactions within the binding pocket, while the 7-amino group offers a site for hydrogen bonding, potentially enhancing both potency and selectivity.[11]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to comparing the efficacy of a novel investigational compound, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, against established PARP inhibitors. The presented methodologies, from biochemical assays to cell-based functional screens, provide a comprehensive framework for evaluation.

The hypothetical data suggests that 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a promising candidate with potent enzymatic inhibition, superior cellular activity in a synthetically lethal context, and a high degree of selectivity. These characteristics warrant further preclinical development, including PARP trapping assays, pharmacokinetic studies, and in vivo efficacy testing in xenograft models. The quinazolinone scaffold continues to be a fertile ground for the discovery of next-generation targeted cancer therapies.[3]

References

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023). Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. (n.d.). Available at: [Link]

  • List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. (2023). Available at: [Link]

  • PARP Inhibitors | Targeted cancer drugs. (n.d.). Available at: [Link]

  • PARP inhibitor - Wikipedia. (n.d.). Available at: [Link]

  • Clinical Trials Using Olaparib - NCI - National Cancer Institute. (n.d.). Available at: [Link]

  • Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer | News Releases | AACR. (2024). Available at: [Link]

  • New inhibitors of poly(ADP-ribose) polymerase and their potential therapeutic targets. (2002). Available at: [Link]

  • Effective natural inhibitors targeting poly ADP-ribose polymerase by computational study. (2021). Available at: [Link]

  • Beyond hormone therapy: Treatment options for advanced prostate cancer. (2025). Available at: [Link]

  • Exploring the Effectiveness of Experimental PARP inhibitor - Let's Win Pancreatic Cancer. (2016). Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH. (2022). Available at: [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH. (2022). Available at: [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023). Available at: [Link]

  • Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer - PubMed Central. (2020). Available at: [Link]

  • Overcoming PARP Inhibitor Resistance of BRCA-Deficient Ovarian Cancers - DTIC. (n.d.). Available at: [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. (n.d.). Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.). Available at: [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - NIH. (n.d.). Available at: [Link]

  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed. (2021). Available at: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - MDPI. (n.d.). Available at: [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. (n.d.). Available at: [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC - PubMed Central. (n.d.). Available at: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH. (2025). Available at: [Link]

  • Cas no 893779-06-1 (7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one). (2024). Available at: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (n.d.). Available at: [Link]

Sources

A Comparative Guide to the Off-Target Effects of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the off-target effects of the novel quinazolinone derivative, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. In the landscape of targeted drug discovery, understanding a compound's full interaction profile is paramount to predicting its efficacy and potential toxicities.[1][2] Off-target interactions can lead to unforeseen side effects, diminishing the therapeutic window of a drug candidate.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for evaluating the selectivity of kinase inhibitors and providing comparative data with established molecules.

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, particularly as a potent inhibitor of various protein kinases.[3][4][5] Derivatives of this core structure have been developed to target key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[3][6] Given this precedent, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is hypothesized to be a kinase inhibitor. This guide will therefore focus on the methodologies to characterize its kinase selectivity profile and compare it with other quinazolinone-based inhibitors.

The Criticality of Off-Target Profiling in Kinase Inhibitor Development

Protein kinases share a conserved ATP-binding pocket, which is the primary target for many small molecule inhibitors.[7] This structural similarity across the kinome presents a significant challenge in developing truly selective inhibitors.[7] Unintended inhibition of other kinases, or "off-target" effects, can lead to a range of adverse events.[7][8] Therefore, a rigorous assessment of a compound's off-target profile is a critical step in preclinical drug development.[1][8] Early identification of potential liabilities allows for medicinal chemistry efforts to optimize selectivity and mitigate risks before significant resources are invested.[1]

A multi-faceted approach, combining computational modeling with a suite of in vitro and cell-based assays, is essential for a thorough off-target assessment.[1][9] This guide will delineate a logical workflow for characterizing the off-target profile of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

Comparative Analysis: 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one and Alternative Quinazolinone Scaffolds

To contextualize the potential off-target profile of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, we will compare it with two well-characterized, albeit structurally related, quinazolinone-based kinase inhibitors. The choice of comparators is based on their known interactions with multiple kinases, illustrating how subtle structural modifications on the quinazolinone core can significantly alter the selectivity profile.

Compound Primary Target(s) Known Off-Targets Key Structural Features
7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Hypothesized: Tyrosine Kinase (e.g., EGFR, HER2) or Serine/Threonine Kinase (e.g., Aurora Kinase)Unknown2-fluorobenzyl group at N3, amino group at C7
Gefitinib EGFRVEGFR, c-Src3-chloro-4-fluoroaniline at C4
Lapatinib EGFR, HER2c-Src, ABL, p38 MAPK3-chloro-4-(3-fluorobenzyloxy)aniline at C4

This table is illustrative. The off-target profile of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is yet to be experimentally determined.

The rationale for this comparison lies in understanding how different substitution patterns on the quinazolinone scaffold influence kinase binding. The 2-fluorobenzyl group in our lead compound, for instance, will occupy the ATP-binding pocket differently than the aniline-based substitutions in Gefitinib and Lapatinib, likely leading to a unique selectivity profile.

Experimental Workflow for Off-Target Profiling

A systematic and tiered approach is recommended to efficiently characterize the off-target profile of a novel compound.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation and Cellular Confirmation cluster_2 Tier 3: Functional & Phenotypic Assays In Silico Profiling In Silico Profiling Large-Scale Kinase Panel Large-Scale Kinase Panel In Silico Profiling->Large-Scale Kinase Panel IC50 Determination IC50 Determination Large-Scale Kinase Panel->IC50 Determination Identified Hits Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement->Downstream Signaling Analysis Confirmed Off-Targets Phenotypic Screening Phenotypic Screening Downstream Signaling Analysis->Phenotypic Screening G cluster_0 No Compound cluster_1 Compound Present Compound Compound Target Kinase Target Kinase Compound->Target Kinase Binds NanoLuc® Fusion NanoLuc® Fusion No BRET No BRET Target Kinase->No BRET No Tracer Binding BRET Signal BRET Signal NanoLuc® Fusion->BRET Signal Energy Transfer Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->Target Kinase Binds

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Tier 3: Functional and Phenotypic Assays

A. Downstream Signaling Analysis

  • Objective: To determine if the engagement of an off-target kinase leads to a functional consequence on its signaling pathway.

  • Protocol:

    • Select cell lines where the off-target kinase is known to be active.

    • Treat the cells with a dose-response of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

    • Lyse the cells and perform Western blotting to measure the phosphorylation status of known downstream substrates of the off-target kinase.

  • Rationale: This connects target binding to a measurable biological effect, providing strong evidence for a functionally relevant off-target interaction.

B. Phenotypic Screening

  • Objective: To assess the overall cellular consequences of the compound's activity, including potential toxicity.

  • Methodology:

    • Cell Viability/Cytotoxicity Assays: Treat a panel of diverse cell lines with the compound and measure cell viability (e.g., using CellTiter-Glo®). This can reveal unexpected sensitivities in certain cell types that may be due to off-target effects.

    • High-Content Imaging: Analyze changes in cellular morphology, protein localization, or other cellular phenotypes upon compound treatment.

  • Rationale: Phenotypic assays provide a global view of the compound's impact on cellular function and can uncover unexpected biological activities that may be linked to off-target effects.

Conclusion and Future Directions

The comprehensive evaluation of off-target effects is an indispensable component of modern drug discovery. For a novel molecule like 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a systematic approach beginning with broad screening and progressing to detailed cellular and functional validation is essential. By comparing its emerging profile with that of established quinazolinone inhibitors, researchers can gain valuable insights into the structure-activity relationships that govern kinase selectivity. The experimental framework outlined in this guide provides a robust strategy for de-risking this promising compound and paving the way for its further development as a potential therapeutic agent.

References

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Google Cloud.
  • Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. (n.d.). PubMed Central.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Chemical Biology.
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). ACS Chemical Biology.
  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. (2023, August 6). PubMed.
  • PI3K-IN-23 off-target effects in cell-based assays. (n.d.). Benchchem.
  • Off-Target Profiling. (n.d.). Creative Biolabs.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.). Semantic Scholar.
  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (n.d.). PubMed Central.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021, September 22). NIH.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (n.d.). MDPI.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (n.d.). PubMed.
  • Cas no 893779-06-1 (7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one). (2024, August 30). LookChem.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PubMed Central.

Sources

A Comparative Guide to 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one and Other Quinazolinone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides an in-depth technical comparison of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one with other key quinazolinone derivatives, focusing on their anticonvulsant and anticancer properties. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Quinazolinone Core: A Privileged Scaffold

The 4(3H)-quinazolinone ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring. This arrangement provides a rigid framework that can be readily functionalized at various positions, most notably at the N-3 and C-7 positions, to modulate its interaction with biological targets.[1][2] The diverse biological activities exhibited by quinazolinone derivatives, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects, underscore its status as a "privileged scaffold" in drug discovery.[3][4]

Anticonvulsant Activity: A Focus on GABAergic Modulation

Epilepsy, a neurological disorder characterized by recurrent seizures, remains a significant therapeutic challenge. Several quinazolinone derivatives have demonstrated promising anticonvulsant activity, often attributed to their ability to modulate the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The Role of the 3-Substituent: Impact of the Benzyl Moiety

The substituent at the N-3 position of the quinazolinone core plays a critical role in determining anticonvulsant potency. Studies have shown that the presence of a benzyl group at this position can confer significant anticonvulsant properties. It is hypothesized that the lipophilicity imparted by the benzyl group enhances the ability of these compounds to cross the blood-brain barrier and reach their target in the central nervous system.[5]

A comparative study of two series of quinazolinone derivatives, one with an allyl group at the N-3 position and the other with a benzyl group, revealed that the benzyl-substituted compounds generally exhibited more favorable anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model in mice.[5] This suggests that the aromatic nature and steric bulk of the benzyl group are important for receptor interaction.

Comparative Anticonvulsant Performance

The following table summarizes the anticonvulsant activity of various 3-substituted quinazolinone derivatives in the subcutaneous pentylenetetrazole (scPTZ) induced seizure model.

Compound ID3-SubstituentDose (mg/kg)% ProtectionReference
Compound A Benzyl100Strong Activity[6]
Compound B 4-Chlorobenzyl100Moderate Activity[6]
Compound C 4-Methylbenzyl100Strong Activity[6]
Compound D Butyl100100%[6]
Ethosuximide (Standard Drug)1.06 mmol/kg100%[6]

Note: "Strong Activity" and "Moderate Activity" are qualitative descriptors from the source. Compound D showed 100% protection at a dose of 0.338 mmol/kg.

The data indicates that while a simple benzyl group at the 3-position confers strong anticonvulsant activity, other substituents like a butyl group can be even more potent.[6] The introduction of substituents on the benzyl ring, such as chloro or methyl groups, modulates this activity, highlighting a nuanced structure-activity relationship.

The Influence of the 7-Amino Group: A Hypothesis

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression or mutation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8][9] Several quinazoline derivatives, including the FDA-approved drugs gefitinib and erlotinib, are potent EGFR inhibitors.[10]

Key Structural Features for EGFR Inhibition

The interaction of quinazolinone derivatives with the ATP-binding site of the EGFR kinase domain is well-characterized. Key structural features for potent inhibition include:

  • The Quinazolinone Core: Acts as a scaffold to position other functional groups.

  • A Substituted Aniline at C-4 (in quinazolines) or a related moiety: Forms crucial hydrogen bonds with the hinge region of the kinase domain.

  • Substituents at the 6- and 7-positions: Can enhance binding affinity and selectivity.

While our focus is on 4(3H)-quinazolinones, the principles of EGFR inhibition by the broader quinazoline class are highly relevant.

Comparative EGFR Inhibitory Activity

The table below presents the half-maximal inhibitory concentration (IC50) values of various quinazolinone derivatives against EGFR.

Compound IDKey Structural FeaturesEGFR IC50 (nM)Reference
Erlotinib 4-(3-Ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline-[11]
Compound 8b 2-((2-Chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one1.37[11]
Compound 9c 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one-[11]
Compound 6d 3a-g and 6a-l derivatives69[8]

Note: Erlotinib is a quinazoline, not a quinazolinone, but is a key reference compound. The IC50 for Compound 9c was not explicitly provided in the source.

These data demonstrate that substitutions at the 2-, 3-, and 6-positions of the quinazolinone ring significantly impact EGFR inhibitory potency. The presence of a substituted benzylamino group at the 2-position, as seen in compound 8b, can lead to highly potent EGFR inhibition.[11]

Projected Performance of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one as an EGFR Inhibitor

Based on the SAR of known EGFR inhibitors, the 7-amino group in our target compound could be a critical determinant of activity. The amino group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions within the EGFR active site. Furthermore, the 7-position is a key site for modification in many potent EGFR inhibitors.[7] The 3-(2-fluorobenzyl) group will occupy the solvent-exposed region of the ATP binding pocket, and the fluorine substitution could enhance binding through favorable electrostatic interactions.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of quinazolinone derivatives, synthesized from the available literature.

General Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid.

Workflow Diagram:

G cluster_synthesis Synthesis of 3-Substituted Quinazolin-4(3H)-ones A Anthranilic Acid + Formamide B Reflux at 150°C A->B Step 1 C Quinazolin-4(3H)-one B->C Formation of Quinazolinone Core D Reaction with Substituted Benzyl Halide in DMF with K2CO3 C->D Step 2 E 3-Substituted Quinazolin-4(3H)-one D->E N-3 Alkylation

Caption: Synthetic workflow for 3-substituted quinazolin-4(3H)-ones.

Step-by-Step Protocol:

  • Synthesis of Quinazolin-4(3H)-one: A mixture of 2-aminobenzoic acid and an excess of formamide is refluxed at 150°C for several hours. Upon cooling, the product crystallizes and can be collected by filtration.

  • N-3 Benzylation: The synthesized quinazolin-4(3H)-one is dissolved in a suitable solvent such as dimethylformamide (DMF). An equimolar amount of a substituted benzyl halide (e.g., 2-fluorobenzyl bromide) and a base (e.g., potassium carbonate) are added to the solution. The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The final product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product can be purified by recrystallization or column chromatography.

In Vivo Anticonvulsant Screening: Pentylenetetrazole (PTZ) Model

This protocol outlines the procedure for evaluating the anticonvulsant activity of test compounds in a chemically induced seizure model in mice.

Workflow Diagram:

G cluster_invivo Anticonvulsant Screening (PTZ Model) A Acclimatize Male Swiss Albino Mice B Administer Test Compound (i.p.) A->B C Wait for 30 minutes B->C D Administer Pentylenetetrazole (s.c.) C->D E Observe for 30 minutes D->E F Record Seizure Latency, Frequency, and Protection E->F

Caption: Workflow for in vivo anticonvulsant evaluation using the PTZ model.

Step-by-Step Protocol:

  • Animal Preparation: Male Swiss albino mice are used and acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Induction of Seizures: Thirty minutes after the administration of the test compound, a convulsant dose of pentylenetetrazole (typically 85 mg/kg) is injected subcutaneously (s.c.).

  • Observation: The animals are observed for 30 minutes for the onset of clonic-tonic seizures.

  • Data Analysis: The latency to the first seizure, the number of seizures, and the percentage of animals protected from seizures are recorded. The results are compared with a standard anticonvulsant drug like diazepam or ethosuximide.[5]

Conclusion and Future Directions

The quinazolinone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. While 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one has not been extensively characterized in the public domain, the analysis of structurally related compounds provides a strong rationale for its potential as both an anticonvulsant and an anticancer agent.

Based on the available data, the 3-(2-fluorobenzyl) moiety is likely to confer significant anticonvulsant and EGFR inhibitory activity. The 7-amino group is a key feature that warrants further investigation, as it has the potential to enhance biological activity through specific hydrogen bonding interactions.

Future research should focus on the synthesis and comprehensive biological evaluation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. In vitro assays against a panel of kinases and in vivo studies in relevant animal models of epilepsy and cancer are essential to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a starting point for such investigations.

References

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis Online.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Clinically approved quinazoline scaffolds as EGFR inhibitors.
  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Structure-activity relationship of the quinazoline series. Potential...
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • Full article: Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. Taylor & Francis Online.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.
  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)
  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity.
  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

Sources

Validating the Target: A Comparative Guide to Confirming the Binding Site of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a promising small molecule inhibitor is a critical first step. However, true progress hinges on the rigorous validation of its mechanism of action, beginning with the confirmation of its direct binding to the intended target and the precise mapping of its binding site. This guide provides a comprehensive comparison of cutting-edge methodologies for validating the binding site of novel therapeutic candidates, using the illustrative example of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a compound featuring a quinazolinone scaffold prevalent in kinase inhibition and other therapeutic areas.[1]

For researchers, scientists, and drug development professionals, understanding the nuances of each validation technique is paramount. The choice of methodology can profoundly impact the trajectory of a research program, influencing lead optimization, structure-activity relationship (SAR) studies, and the ultimate clinical success of a compound. This document eschews a one-size-fits-all approach, instead offering a comparative analysis grounded in biophysical, cellular, and computational principles to empower informed decision-making.

The Central Challenge: Moving from Hypothesis to Certainty

The quinazolinone core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets.[2][3][4][5][6][7] Initial screening assays may identify 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one as a potent modulator of a particular biological pathway. However, this observation alone is insufficient. Does the compound bind directly to the hypothesized protein target? If so, where on the protein does it bind? Answering these questions with high confidence is the central challenge that the following techniques aim to address.

A multi-faceted approach, combining orthogonal methods, is the gold standard for validating a protein-ligand interaction and mitigating the risk of experimental artifacts.[8][9] This guide will explore and compare several of these key techniques.

Biophysical Approaches: Probing the Interaction in a Purified System

Biophysical assays provide quantitative data on the direct interaction between a ligand and its purified target protein.[10][11] These methods are fundamental for confirming physical engagement and characterizing the thermodynamics and kinetics of binding.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real time.[12][13] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the small molecule is flowed over the surface.[14][15][16] Binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the change in mass.[14][15]

Key Advantages:

  • Kinetic Information: SPR provides both association (k_on) and dissociation (k_off) rate constants, offering a detailed picture of the binding kinetics.[16]

  • High Sensitivity: The technique is highly sensitive and can detect a wide range of binding affinities.[12]

  • Label-Free: No modification of the small molecule is required, preserving its native binding properties.[13]

Considerations:

  • Immobilization: The protein must be immobilized on the sensor chip, which can potentially alter its conformation or block the binding site.

  • Non-Specific Binding: Non-specific binding to the sensor surface can be a source of artifacts and requires careful experimental design and data analysis.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[17][18][19] This technique provides a complete thermodynamic profile of the interaction in a single experiment.[18][19][20]

Key Advantages:

  • Thermodynamic Profile: ITC determines the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[17][21]

  • Label-Free and in Solution: The experiment is performed with both the protein and ligand free in solution, mimicking physiological conditions more closely.[21]

  • Direct Measurement: ITC provides a direct measurement of the binding event, reducing the likelihood of artifacts from reporter molecules.[17]

Considerations:

  • Sample Consumption: ITC typically requires larger amounts of protein and compound compared to other biophysical techniques.

  • Throughput: The technique is generally lower in throughput than SPR or thermal shift assays.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A High-Throughput Approach

Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay (TSA), measures the change in the thermal stability of a protein upon ligand binding.[22] The principle is that ligand binding generally stabilizes the protein structure, leading to an increase in its melting temperature (T_m).[22]

Key Advantages:

  • High Throughput: DSF is amenable to high-throughput screening in a 96- or 384-well plate format.

  • Low Sample Consumption: The assay requires relatively small amounts of protein.

  • Cost-Effective: Compared to SPR and ITC, DSF is a more economical technique.

Considerations:

  • Indirect Measurement: The observed thermal shift is an indirect measure of binding and may not always correlate directly with affinity.

  • Assay Development: The choice of fluorescent dye and buffer conditions can influence the results and requires careful optimization.

Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized protein.[14]K_D, k_on, k_offReal-time kinetics, high sensitivity, label-free.[12][13][16]Protein immobilization, potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures heat change during binding in solution.[17][18][19]K_D, ΔH, ΔS, stoichiometry (n).[17]Complete thermodynamic profile, in-solution, label-free.[21]High sample consumption, lower throughput.
Differential Scanning Fluorimetry (DSF) Ligand-induced change in protein melting temperature.[22]ΔT_mHigh throughput, low sample consumption, cost-effective.Indirect measurement, requires careful assay development.

Cellular Approaches: Confirming Target Engagement in a Biological Context

While biophysical assays are crucial for confirming direct binding, it is equally important to demonstrate that the compound engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) extends the principle of the thermal shift assay to the cellular environment.[22] Intact cells are treated with the compound and then heated to various temperatures.[23][24] The stabilization of the target protein by the ligand leads to it remaining soluble at higher temperatures, which can be quantified by methods such as Western blotting or mass spectrometry.[23][25]

Key Advantages:

  • In-Cell Target Engagement: Directly demonstrates that the compound binds to its target in a cellular context.[25][26]

  • Label-Free: Does not require modification of the compound.[22]

  • Physiological Relevance: Accounts for factors such as cell permeability and intracellular metabolism.

Considerations:

  • Throughput: Traditional Western blot-based CETSA can be low throughput, although higher-throughput formats are being developed.[24]

  • Target Expression Levels: The target protein must be expressed at a detectable level.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis
  • Immobilization of Target Protein:

    • The purified target protein is covalently immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • A dilution series of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is prepared in a suitable running buffer.

    • The compound solutions are injected over the sensor surface at a constant flow rate.

    • The association and dissociation phases are monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the K_D, k_on, and k_off values.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection
  • Cell Treatment:

    • Culture cells expressing the target protein to an appropriate density.

    • Treat the cells with varying concentrations of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant by Western blotting using a target-specific antibody.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Computational and Structural Approaches: Visualizing the Binding Site

Computational and structural methods provide a high-resolution view of the binding site and can guide further optimization of the compound.[27][28][29][30][31]

Molecular Docking and Dynamics

Molecular docking simulations can predict the preferred binding pose of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one within the three-dimensional structure of the target protein.[27][28] Molecular dynamics simulations can then be used to assess the stability of the predicted binding mode over time.

Site-Directed Mutagenesis

To experimentally validate the predicted binding site, site-directed mutagenesis can be employed.[32][33][34] Residues within the putative binding pocket are mutated, and the impact of these mutations on the binding affinity of the compound is measured using one of the biophysical techniques described above.[35][36] A significant loss of affinity upon mutation of a specific residue provides strong evidence for its involvement in the binding interaction.

Visualizing the Workflow

Binding_Site_Validation_Workflow cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation cluster_structural Structural & Mutational Validation SPR SPR CETSA CETSA SPR->CETSA Cellular Engagement? ITC ITC ITC->CETSA Cellular Engagement? DSF DSF DSF->CETSA Cellular Engagement? Docking Molecular Docking CETSA->Docking Binding Site Hypothesis Mutagenesis Site-Directed Mutagenesis Docking->Mutagenesis Key Residues? Mutagenesis->SPR Confirm with Biophysics Validated_Binding_Site Validated Binding Site Mutagenesis->Validated_Binding_Site Validate Initial_Hit Initial Hit: 7-amino-3-(2-fluorobenzyl) quinazolin-4(3H)-one Initial_Hit->SPR Direct Binding? Initial_Hit->ITC Direct Binding? Initial_Hit->DSF Direct Binding?

Caption: A workflow for validating the binding site of a small molecule.

Conclusion: An Integrated Approach for Confident Validation

Validating the binding site of a novel compound like 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one requires a rigorous and multi-pronged strategy. No single technique can provide all the necessary information. By integrating the quantitative kinetic and thermodynamic data from biophysical methods like SPR and ITC with the physiologically relevant confirmation of target engagement from cellular assays such as CETSA, researchers can build a strong case for a specific mechanism of action. Further refinement of the binding site model through computational approaches and definitive confirmation with site-directed mutagenesis provides the highest level of confidence. This integrated workflow not only validates the initial hit but also provides a solid foundation for subsequent lead optimization and the development of novel therapeutics.

References

  • Isothermal titration calorimetry in drug discovery - PubMed.
  • ITC Assay Service for Drug Discovery - Reaction Biology.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
  • Assessing molecular interactions with biophysical methods using the validation cross.
  • Exploring the computational methods for protein-ligand binding site prediction - PubMed.
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Methods for predicting protein-ligand binding sites - PubMed.
  • Machine learning approaches for predicting protein-ligand binding sites from sequence data.
  • Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions | Portland Press.
  • Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics - Cambridge University Press & Assessment.
  • (PDF) Exploring the Computational Methods for Protein- Ligand Binding Site Prediction.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs)..
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC - NIH.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central.
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Thermal shift assay - Wikipedia.
  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput - PubMed.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia.
  • Mutagenesis: Site-Directed | Twist Bioscience.
  • What is surface plasmon resonance (SPR)? - Cytiva.
  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis - PubMed.
  • Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments.
  • Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PubMed Central.
  • Site-Directed Mutagenesis Tips and Tricks - Bitesize Bio.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH.
  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC - NIH.
  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC - PubMed Central.
  • Cas no 893779-06-1 (7-Amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one).
  • 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one - NIH.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI.

Sources

A Senior Scientist's Guide to the Preclinical Evaluation of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals & Medicinal Chemistry Researchers

Introduction: The Quinazolinone Scaffold and a New Candidate

The quinazolinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and presence in numerous therapeutic agents.[1] This heterocyclic scaffold is the foundation for a wide array of compounds demonstrating potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The clinical success of drugs like Gefitinib and Erlotinib, both potent EGFR kinase inhibitors, underscores the therapeutic potential of this molecular framework in oncology.[4]

This guide focuses on a novel investigational compound, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one . Its structure is of significant interest for several reasons based on established Structure-Activity Relationships (SAR) of the quinazolinone class:

  • The Quinazolin-4(3H)-one Core: Provides the fundamental scaffold for interaction with kinase ATP-binding pockets.[2]

  • The 3-(2-fluorobenzyl) Group: The fluorination on the benzyl ring is a strategic modification intended to enhance metabolic stability and bioavailability, key parameters in drug design.[5]

  • The 7-amino Group: This functional group offers a potential point for hydrogen bonding within a target's active site and serves as a reactive handle for future derivatization to optimize potency or selectivity.[5]

Given the lack of published preclinical data for this specific entity, this guide provides a comprehensive framework for its evaluation. We will outline the critical experimental cascade, from target validation to in vivo assessment, and establish a comparative benchmark against first-generation EGFR inhibitors, Gefitinib and Erlotinib , which share the quinazoline core. The objective is not merely to describe protocols but to elucidate the scientific rationale behind each experimental decision point.

Part 1: Target Hypothesis and Mechanistic Rationale

The structural similarity of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one to established anticancer agents strongly suggests its potential as a kinase inhibitor.[2] The primary hypothesis is that it acts by competitively inhibiting the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a signaling pathway frequently dysregulated in non-small cell lung cancer (NSCLC) and other epithelial tumors.[6] Aberrant EGFR signaling promotes uncontrolled cell proliferation, survival, and metastasis.[2]

EGFR_Signaling_Pathway Figure 1: Hypothesized Mechanism of Action via EGFR Pathway Inhibition. EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Activates RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Our_Compound 7-amino-3-(2-fluorobenzyl) quinazolin-4(3H)-one (Hypothesized Inhibitor) Our_Compound->P_EGFR Inhibits

Caption: Figure 1: Hypothesized Mechanism of Action via EGFR Pathway Inhibition.

Part 2: Comparative In Vitro Efficacy Evaluation

The initial phase of preclinical testing involves a tiered screening cascade to determine target engagement, cellular activity, and selectivity. The goal is to ascertain if the compound has the requisite potency to warrant further investigation.

Experimental Workflow: In Vitro Screening Cascade

The logical flow of experiments ensures that resources are focused on candidates with the highest potential. We begin with direct target binding, move to cellular models to confirm biological effect, and finally assess off-target activity.

In_Vitro_Workflow start Candidate Compound: 7-amino-3-(2-fluorobenzyl) quinazolin-4(3H)-one assay1 Primary Assay: Biochemical Kinase Inhibition (EGFR) start->assay1 decision1 Potent? (IC50 < 100 nM) assay1->decision1 assay2 Secondary Assay: Cell-Based Proliferation (e.g., A549, HCT116) decision1->assay2 Yes stop Terminate Evaluation decision1->stop No decision2 Active? (GI50 < 1 µM) assay2->decision2 assay3 Selectivity Profiling: Kinase Panel Screen (e.g., 400+ kinases) decision2->assay3 Yes decision2->stop No decision3 Selective? assay3->decision3 decision3->stop No (Off-target toxicity risk) proceed Advance to ADME & In Vivo Studies decision3->proceed Yes

Caption: Figure 2: A tiered workflow for in vitro preclinical evaluation.

Comparative Performance Benchmarks

To be considered a viable candidate, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one must demonstrate potency comparable to or exceeding that of established first-generation inhibitors in relevant assays.

Parameter7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (Target Value)Gefitinib (Reference Value)Erlotinib (Reference Value)Rationale & Assay Type
EGFR Kinase Inhibition (IC₅₀) < 50 nM 23 - 79 nM[6]~80 nM[6]Measures direct target engagement. (Biochemical Assay, e.g., LanthaScreen)
NSCLC Cell Proliferation (GI₅₀) < 1 µM ~0.5 - 5 µM~1 - 10 µMConfirms cellular activity and ability to cross the cell membrane. (Cell-based Assay, e.g., SRB or MTT on A549 cells)
Selectivity Index > 100-fold vs. other kinasesVariableVariableHigh selectivity minimizes off-target effects and potential toxicity. (Kinase Panel Profiling)
Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding to a kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of EGFR-GST kinase in Kinase Buffer A.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in Kinase Buffer A.

    • Prepare a 4X solution of Eu-anti-GST antibody in Kinase Buffer A.

    • Serially dilute the test compound (7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one) in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A to create a 4X final concentration.

  • Assay Procedure:

    • Add 2.5 µL of the 4X test compound solution to each well of a 384-well assay plate. Include wells for a positive control (no inhibitor) and negative control (no kinase).

    • Add 2.5 µL of the 4X EGFR-GST kinase solution to all wells except the negative control.

    • Prepare a 2X Tracer/Antibody mixture by combining equal volumes of the 4X tracer and 4X Eu-anti-GST antibody solutions.

    • Add 5 µL of the 2X Tracer/Antibody mixture to all wells. The final volume will be 10 µL.

  • Incubation and Data Acquisition:

    • Seal the plate and centrifuge briefly to mix the contents.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Part 3: Preclinical Pharmacokinetics (ADME) Profiling

Excellent potency is meaningless if a compound cannot reach its target in the body. ADME (Absorption, Distribution, Metabolism, Excretion) studies are critical for predicting a drug's behavior in vivo. The fluorobenzyl moiety of our test compound is specifically designed to improve these properties, particularly metabolic stability.[5]

Comparative ADME Profile Targets

The following table outlines desirable ADME properties for an orally bioavailable kinase inhibitor, using known characteristics of similar drugs as a loose guide.

ParameterTarget Value for New CompoundRationale & Assay Type
Aqueous Solubility > 50 µMEssential for absorption. (Thermodynamic or Kinetic Solubility Assay)
Caco-2 Permeability (Papp A→B) > 10 x 10⁻⁶ cm/sPredicts intestinal absorption. (In vitro cell monolayer assay)
Microsomal Stability (t½) > 30 min (Human, Rat)Predicts metabolic clearance rate (first-pass metabolism). (In vitro liver microsome assay)
Plasma Protein Binding < 99%High binding can limit the free fraction of the drug available to act on the target. (Equilibrium Dialysis)
CYP450 Inhibition (IC₅₀) > 10 µMAssesses the risk of drug-drug interactions. (Recombinant CYP enzyme assays)
Protocol: In Vitro Microsomal Stability Assay

This assay evaluates the rate at which a compound is metabolized by liver enzymes.

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase) in phosphate buffer.

  • Assay Procedure:

    • Pre-warm the microsomal suspension to 37°C in a shaking water bath.

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Part 4: In Vivo Efficacy and Preliminary Toxicology

Positive in vitro and ADME data provide the justification for advancing a compound to animal models. These studies are the first test of whether the promising profile translates into real-world efficacy and safety.

Workflow: In Vivo Xenograft Study

A tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, is the industry standard for evaluating the in vivo anticancer activity of a drug candidate.

In_Vivo_Workflow start Compound with Favorable In Vitro & ADME Profile step1 Implant Human Cancer Cells (e.g., A549) into Immunocompromised Mice start->step1 step2 Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) step1->step2 step3 Randomize Mice into Groups: - Vehicle Control - Test Compound (e.g., 3 doses) - Positive Control (Gefitinib) step2->step3 step4 Administer Treatment Daily (e.g., Oral Gavage) for 21 Days step3->step4 step5 Monitor Key Endpoints: - Tumor Volume (2x/week) - Body Weight (Daily) - Clinical Observations step4->step5 end Terminal Endpoint: - Euthanasia - Tumor Excision & Analysis - Calculate Tumor Growth Inhibition (TGI) step5->end

Caption: Figure 3: Workflow for a standard in vivo tumor xenograft efficacy study.

The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study. A successful candidate would ideally show significant, dose-dependent TGI without causing excessive toxicity (indicated by >15-20% body weight loss). Comparing the TGI of our test compound against a clinically relevant dose of Gefitinib provides a direct measure of its relative in vivo potency.

Conclusion

The preclinical evaluation of a novel compound like 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a systematic, multi-faceted process. While its specific biological activity remains to be determined, its quinazolinone scaffold provides a strong rationale for investigating it as an EGFR kinase inhibitor. By following the outlined framework—comparing its performance at each stage against established benchmarks like Gefitinib and Erlotinib—researchers can make informed, data-driven decisions. The key to a successful evaluation lies not just in executing the assays, but in understanding the causal links between biochemical potency, cellular activity, pharmacokinetic properties, and ultimate in vivo efficacy. This structured, comparative approach is essential for identifying which promising molecules have a genuine potential to become next-generation therapeutics.

References

  • Vertex AI Search. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. IJIRT.
  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 25(8), 1-22. Available at: [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4936. Available at: [Link]

  • Jadhav, S. (2024). Novel quinazoline derivatives: key pharmacological activities. Journal of Drug Delivery and Therapeutics, 14(5), 1-9.
  • Al-Ostath, A. I., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 163. Available at: [Link]

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662. Available at: [Link]

  • MDPI. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules, 28(23), 7831. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. As a research chemical, its toxicological and ecological properties may not be fully characterized, demanding a cautious and systematic approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection, aligning with the highest standards of laboratory practice.

Hazard Assessment and Risk Mitigation

Understanding the inherent risks of 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is the foundation of its safe handling and disposal. The primary hazards are based on available data for the compound and structurally related quinazolinones.

1.1. Known Hazard Profile

The specific compound, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one (CAS No. 893779-06-1), is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Other compounds in the quinazolinone class are noted as being harmful if swallowed.[2] Given the fluorinated benzyl group, thermal decomposition can produce highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx).[3][4]

Table 1: Hazard Summary for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Hazard CategoryGHS PictogramCodeHazard Statement
Skin IrritationGHS07: Harmful/IrritantH315Causes skin irritation.[1]
Eye IrritationGHS07: Harmful/IrritantH319Causes serious eye irritation.[1]
Respiratory IrritationGHS07: Harmful/IrritantH335May cause respiratory irritation.[1]

1.2. Causality of Risk and Mitigation

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The irritant nature of the compound necessitates the use of robust engineering controls and personal protective equipment (PPE) to create a barrier between the researcher and the chemical. The disposal strategy must focus on preventing its release into the environment, as its ecological impact is unknown.[4][5]

Regulatory Framework: The Generator's Responsibility

In the United States, the management of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Laboratories are considered hazardous waste generators and must comply with federal, state, and local regulations.[6][7]

Key principles include:

  • Waste Determination: The generator is responsible for determining if their waste is hazardous.[4][8] Due to its irritant properties and the lack of comprehensive toxicity data, 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one waste should be managed as hazardous chemical waste.

  • Segregation: Incompatible waste streams must never be mixed.[9] For this compound, waste should be segregated from strong acids, bases, and oxidizers.[3]

  • Labeling and Accumulation: All waste containers must be properly labeled and stored in designated Satellite Accumulation Areas (SAAs) until collected by trained professionals.[6][10]

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for managing waste streams containing 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

G cluster_waste_type 1. Identify Waste Stream cluster_containment 2. Select & Label Container start Waste Generation (Containing 7-amino-3-(2-fluorobenzyl) quinazolin-4(3H)-one) solid Solid Waste (Unused reagent, contaminated weigh paper, spill cleanup) start->solid liquid Liquid Waste (Reaction mixtures, solutions, HPLC waste) start->liquid labware Contaminated Labware (Glassware, PPE, sharps) start->labware solid_container Solid Waste Container: - Labeled 'Hazardous Waste' - Contents listed - Tightly sealed solid->solid_container liquid_container Liquid Waste Container: - Labeled 'Halogenated Organic Waste' - Contents listed (w/ percentages) - pH neutral (6-9) - In secondary containment liquid->liquid_container sharps_container Sharps Container: - Puncture-proof - Labeled 'Contaminated Sharps' labware->sharps_container Needles, razor blades ppe_container Solid Waste Bag: - Labeled 'Contaminated Debris' labware->ppe_container Gloves, coats, pipette tips end_node Store in Satellite Accumulation Area for EHS Pickup solid_container->end_node liquid_container->end_node sharps_container->end_node ppe_container->end_node

Caption: Disposal decision workflow for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one.

Step-by-Step Disposal Protocols

Adherence to these protocols is critical for ensuring safety. Always perform these tasks in a designated area, preferably within a chemical fume hood.

4.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a splash risk.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consider double-gloving for added protection.[3]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[11]

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood, a NIOSH-approved respirator may be necessary.[2]

4.2. Protocol 1: Disposal of Solid Waste

This protocol applies to unused or expired solid 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, as well as solid materials contaminated during handling (e.g., weigh boats, contaminated paper towels from a small spill cleanup).

  • Prepare Waste Container: Obtain a designated solid hazardous waste container. This should be a sturdy, sealable container (e.g., a wide-mouth plastic jug or a lined drum).

  • Labeling: Affix a "Hazardous Waste" label. Clearly write the full chemical name: "7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one" and any other components of the waste.

  • Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Minimize the generation of dust.[12]

  • Seal: Tightly seal the container. Keep the container closed at all times except when adding waste.[9]

  • Storage: Place the sealed container in your lab's designated Satellite Accumulation Area.

  • Documentation: Log the waste addition according to your institution's procedures.

4.3. Protocol 2: Disposal of Liquid Waste

This protocol applies to solutions containing 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, such as reaction mixtures, mother liquors, or HPLC waste.

  • Prepare Waste Container: Obtain a designated liquid hazardous waste container, typically a chemically resistant (e.g., HDPE) solvent can or carboy. Since this compound contains fluorine, it should be designated for halogenated organic waste .[13]

  • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents with approximate percentages, including solvents. Ensure "7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one" is clearly listed.

  • Neutralization (if necessary): If the waste stream is highly acidic or basic, it should be neutralized to a pH between 6 and 9 before being added to the container to prevent dangerous reactions. Perform this neutralization cautiously in a fume hood.

  • Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.

  • Seal: Tightly cap the container. Do not use funnels for storage.[9]

  • Secondary Containment: Place the sealed container within a larger, chemically resistant tub or bin to contain any potential leaks.[9]

  • Storage: Move the container to the Satellite Accumulation Area and ensure it is segregated from incompatible waste streams (e.g., acids, oxidizers).[11]

4.4. Protocol 3: Disposal of Contaminated Labware and PPE

This protocol applies to disposable items that have come into direct contact with the compound.

  • Gross Decontamination: If possible, rinse grossly contaminated items (e.g., glassware) with a small amount of a suitable solvent (e.g., acetone, ethanol). The resulting rinsate must be collected and disposed of as liquid hazardous waste (Protocol 2).

  • Segregation of Sharps: Needles, scalpels, or broken glass must be placed directly into a designated, puncture-proof sharps container labeled for chemically contaminated sharps.

  • Segregation of Non-Sharps: Contaminated gloves, pipette tips, bench paper, and other disposable labware should be collected in a durable plastic bag or a lined container clearly labeled "Hazardous Waste - Contaminated Debris."

  • Final Disposal: Once full, seal the bag or container and place it in the designated area for solid waste pickup by your institution's Environmental Health & Safety (EHS) department.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[14]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For a large spill of the solid powder outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Control the Spill:

    • For Solids: Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

    • For Liquids: Contain the spill with an absorbent dike or pads.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if flammable solvents are present.[15]

  • Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleanup materials (wipes, absorbent pads) as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.[14]

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Vertex AI Search.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Management of Chemicals.
  • Hazardous Waste Disposal Guide.Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide.Research Safety - Northwestern University.
  • Laboratory Environmental Sample Disposal Inform
  • 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Product Page.Fluorochem.
  • Safety and handling of fluorin
  • 4(1H)
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.EPA.
  • 2-methyl-4(3H)
  • Quinazoline - Safety D
  • SAFETY DATA SHEET - 7-Chloro-6-nitro-4(3H)-quinazolinone.Fisher Scientific.
  • SAFETY DATA SHEET - Quinazoline.Fisher Scientific.
  • Proper disposal of chemicals.Sciencemadness Wiki.
  • 6-AMINO-3H-QUINAZOLIN-4-ONE - Safety D

Sources

Navigating the Uncharted: A Guide to Safely Handling 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of a new chemical entity into the laboratory workflow is a moment of both excitement and critical responsibility. The compound 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, a member of the versatile quinazolinone family, represents a frontier in medicinal chemistry.[1] As with any novel substance, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount.

This guide provides essential, immediate safety and logistical information for handling 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. It is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety that builds trust and confidence in your experimental work.

Hazard Analysis: Deconstructing the Molecule

The safe handling of any chemical begins with a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, we must infer its potential risks by examining its constituent chemical motifs: the quinazolinone core, the aromatic amine group, and the fluorinated benzyl moiety.

  • Quinazolinone Core: Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] While many are explored for therapeutic benefits, the physiological effects of novel, uncharacterized derivatives should be treated with caution. An SDS for a structurally related compound, 7-Fluoro-3H-quinazolin-4-one, indicates potential for being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and causing respiratory irritation (H335).

  • Aromatic Amine: The presence of an amino group attached to the quinazolinone's aromatic ring places this compound in the class of aromatic amines. Aromatic amines as a class are known for their potential health hazards. When handling amines, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[2] A respirator may be necessary where airborne exposure is possible.[2]

  • Fluorinated Benzyl Group: The introduction of fluorine into organic molecules can significantly alter their properties, sometimes leading to increased toxicity or environmental persistence.[3][4] Fluorinated organic compounds should be handled with care, avoiding contact with skin and eyes.[3] Long-term exposure to some fluorinated compounds has been linked to severe health risks.[5]

Given these structural features, it is prudent to treat 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one as a potentially hazardous substance. The Occupational Safety and Health Administration (OSHA) mandates that employers provide information and training to ensure employees are aware of the hazards of chemicals in their work area.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)To prevent skin contact with the aromatic amine and fluorinated components. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials.[7][8] Double-gloving provides an additional layer of protection.
Eye and Face Protection Chemical Splash Goggles and Face ShieldTo protect against splashes and aerosols, especially when handling the solid compound or solutions. Chemical splash goggles are the minimum requirement for handling fluorinated compounds.[3]
Body Protection Chemical-resistant Laboratory Coat (fully buttoned)To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors)Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2]

Below is a workflow diagram to guide the selection of appropriate PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points Start Start: Handling 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one Assess_Solid Handling Solid Powder? Start->Assess_Solid Assess_Liquid Handling Solution? Start->Assess_Liquid Outside_Hood Working outside a fume hood? Assess_Solid->Outside_Hood Splash_Risk Risk of splashing? Assess_Liquid->Splash_Risk Base_PPE Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile/Neoprene Gloves Fume_Hood Work in a certified chemical fume hood Fume_Hood->Base_PPE Respirator Add NIOSH-approved respirator (e.g., N95) Respirator->Base_PPE Face_Shield Add Face Shield Face_Shield->Base_PPE Outside_Hood->Fume_Hood No Outside_Hood->Respirator Yes Splash_Risk->Base_PPE No Splash_Risk->Face_Shield Yes

Caption: PPE selection workflow for handling the target compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Designated Area: All work with 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit available.

  • Chemical Hygiene Plan (CHP): All procedures must be in accordance with your institution's Chemical Hygiene Plan, as required by OSHA.[9]

Handling the Solid Compound
  • Weighing: Weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Transfers: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

  • Container Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazard warnings.[10]

Preparing Solutions
  • Solvent Selection: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure adequate ventilation and use appropriate equipment to prevent aerosolization or uncontrolled reactions.

  • Storage: Store solutions in tightly sealed, clearly labeled containers.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste containing 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one must be segregated into appropriately labeled hazardous waste containers.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal, as outlined by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent from a spill kit. For large spills, evacuate the area and contact your institution's EHS department.

By integrating these safety protocols into your daily workflow, you can confidently and responsibly advance your research with 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one. The principles of chemical hygiene are not merely regulatory hurdles; they are the foundation of sound scientific practice.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • Safety and handling of fluorin
  • Organic fluorine chemicals - Cary Institute of Ecosystem Studies.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)
  • What Are Fluorocarbons, and Are They Toxic? - Tex Tech Industries.
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules | Lab Manager.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • 7-Fluoro-3H-quinazolin-4-one | 16499-57-3 - Sigma-Aldrich.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。